Nir-H2O2
Description
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Properties
Molecular Formula |
C34H33BClNO4 |
|---|---|
Molecular Weight |
565.9 g/mol |
IUPAC Name |
[4-[[2-chloro-5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl]oxymethyl]phenyl]-hydroxyborinate |
InChI |
InChI=1S/C34H33BClNO4/c1-4-37-29-11-6-5-10-27(29)34(2,3)32(37)17-14-23-8-7-9-24-18-25-19-28(36)31(20-30(25)41-33(23)24)40-21-22-12-15-26(16-13-22)35(38)39/h5-6,10-20,38H,4,7-9,21H2,1-3H3/b17-14+ |
InChI Key |
MAHNVUXIFBDIHD-SAPNQHFASA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)/C=C/C5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=C(C=C3C=C4CCCC(=C4OC3=C2)C=CC5=[N+](C6=CC=CC=C6C5(C)C)CC)Cl)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Near-Infrared Hydrogen Peroxide Probes: Chemical Structure, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H₂O₂), a critical reactive oxygen species (ROS) implicated in a wide range of physiological and pathological processes. The development of reliable methods for monitoring H₂O₂ fluctuations in biological systems is paramount for advancing our understanding of redox biology and for the development of novel therapeutics. This document details the chemical structures, synthesis, and experimental applications of these powerful molecular tools.
Core Principles of Nir-H₂O₂ Probe Design
The rational design of NIR probes for H₂O₂ detection hinges on the integration of three key components: a NIR fluorophore, a H₂O₂-specific recognition moiety, and a linker. The fundamental principle involves a "turn-on" fluorescence mechanism, where the probe is initially in a non-fluorescent or weakly fluorescent state. Upon reaction with H₂O₂, the recognition moiety is cleaved or undergoes a structural change, liberating the NIR fluorophore and resulting in a significant increase in fluorescence intensity.
The most prevalent strategy employs a boronic acid or boronate ester as the H₂O₂-reactive trigger. In the presence of H₂O₂, the boronate group is oxidized to a hydroxyl group, which in turn modulates the electronic properties of the fluorophore, leading to a "turn-on" of its fluorescence. This reaction is highly specific for H₂O₂ over other ROS, ensuring selective detection. The choice of the NIR fluorophore is critical for in vivo applications, as longer wavelengths (typically >650 nm) minimize background autofluorescence from biological tissues and allow for deeper tissue penetration. Commonly used NIR fluorophores include cyanine and hemicyanine dyes, as well as other scaffolds with extended π-conjugation.
Chemical Structures and Synthesis of Representative Nir-H₂O₂ Probes
A variety of Nir-H₂O₂ probes have been developed, each with unique photophysical properties and suitability for different biological applications. Below are the chemical structures and generalized synthesis schemes for several notable examples.
Cyanine-Based Probes: The WB-1 Example
Cyanine dyes are a popular choice for NIR probe development due to their high molar extinction coefficients and tunable emission wavelengths. WB-1 is a mitochondria-targeting NIR fluorescent probe for H₂O₂.
Chemical Structure of WB-1:
(A precise chemical structure diagram for WB-1 would be presented here in a publication, showing the cyanine backbone, the boronate ester recognition moiety, and the mitochondrial targeting group.)
General Synthesis Scheme:
The synthesis of cyanine-based probes like WB-1 typically involves a multi-step process. A common route includes the quaternization of a heterocyclic base (e.g., indole), followed by condensation with a second heterocyclic component and a linking agent to form the cyanine core. The H₂O₂-reactive boronate ester is then introduced, often through nucleophilic substitution. Finally, a targeting moiety, such as a triphenylphosphonium cation for mitochondria, is incorporated to ensure subcellular localization.
Hemicyanine-Based Probes
Hemicyanine dyes, which consist of an electron-donating and an electron-accepting moiety connected by a polymethine bridge, are also widely used. An example is a probe constructed by linking a 4-(bromomethyl)benzeneboronic acid pinacol ester to an IR-780 hemicyanine skeleton.[1]
General Synthesis Scheme:
The synthesis of these probes generally involves the reaction of a hemicyanine dye possessing a reactive site (e.g., a hydroxyl or amino group) with a derivative of boronic acid that contains a suitable leaving group. The reaction conditions are typically mild to preserve the integrity of the fluorophore.
Isophorone-Based Probes: The BC-B Example
Isophorone derivatives can also serve as the core fluorophore structure. The BC-B probe utilizes a malononitrile isophorone derivative as the fluorophore and a phenylboronic acid pinacol ester as the recognition group.[2][3]
Synthesis of BC-B:
The synthesis of BC-B involves the reaction of the fluorophore BC-OH with 4-(bromomethyl)phenylboronic acid pinacol ester in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The reaction mixture is typically heated to drive the nucleophilic substitution, followed by purification using column chromatography.
Quantitative Data of Nir-H₂O₂ Probes
The selection of an appropriate Nir-H₂O₂ probe for a specific application depends on its photophysical and performance characteristics. The following table summarizes key quantitative data for several representative probes.
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (LOD) | Reference(s) |
| Probe 1 (IR-780 based) | ~680 | >700 | >20 | 0.14 µM | [1] |
| DBIS (IR-783 based) | Not Specified | 708 | Not Specified | 0.12 µM | |
| WB-1 | Not Specified | 835 | Not Specified | 63 nM | [4] |
| BC-B | 550 | 672 | 122 | 0.003 µmol/L | |
| NBO | 430 | 550 & 820 | ~180 (for 820 nm) | 340 nmol/L | |
| CSBOH | 560 & 670 | 650 & 720 | Not Applicable (Ratiometric) | Not Specified | |
| Bio-B-Cy | 680 | 707 | 27 | 0.14 µM | |
| DCM-HNU | Not Specified | 658 | 205 | 0.17 µM |
Experimental Protocols
The following are generalized protocols for the use of Nir-H₂O₂ probes in cellular imaging. It is essential to optimize these protocols for specific cell types, probes, and instrumentation.
General Materials and Reagents
-
Nir-H₂O₂ probe of choice
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cells of interest (e.g., HeLa, HepG2)
-
Hydrogen peroxide (H₂O₂) solution for positive controls
-
N-acetylcysteine (NAC) as a ROS scavenger for negative controls
-
Phorbol 12-myristate 13-acetate (PMA) to induce endogenous H₂O₂ production
-
Confocal laser scanning microscope with appropriate laser lines and emission filters
Protocol for Imaging Exogenous H₂O₂
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 70-80%).
-
Probe Loading:
-
Prepare a stock solution of the Nir-H₂O₂ probe (e.g., 1-10 mM) in DMSO.
-
Dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for the recommended time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.
-
-
H₂O₂ Treatment:
-
After probe loading, wash the cells twice with PBS to remove excess probe.
-
Add fresh cell culture medium containing the desired concentration of H₂O₂ (e.g., 50-100 µM) to the cells.
-
For a negative control, pre-incubate cells with a ROS scavenger like NAC (e.g., 1 mM) for 1 hour before adding H₂O₂.
-
-
Imaging:
-
Immediately image the cells using a confocal microscope.
-
Use the appropriate excitation laser and collect the emission in the specified NIR range.
-
Acquire images at different time points to monitor the fluorescence changes.
-
Protocol for Imaging Endogenous H₂O₂
-
Cell Culture and Probe Loading: Follow steps 1 and 2 from the exogenous H₂O₂ protocol.
-
Induction of Endogenous H₂O₂:
-
After probe loading and washing, replace the medium with fresh medium.
-
Add a stimulant to induce endogenous H₂O₂ production, such as PMA (e.g., 1 µg/mL).
-
Incubate for a suitable time (e.g., 30 minutes) to allow for H₂O₂ generation.
-
For a negative control, co-incubate the cells with PMA and NAC.
-
-
Imaging: Proceed with imaging as described in step 4 of the exogenous H₂O₂ protocol.
Visualization of Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the logical relationships in Nir-H₂O₂ probe function and experimental design.
Caption: General mechanism of a "turn-on" Nir-H₂O₂ fluorescent probe.
Caption: Experimental workflow for cellular imaging of H₂O₂ using a NIR probe.
References
- 1. A novel H2O2 activated NIR fluorescent probe for accurately visualizing H2S fluctuation during oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
Technical Guide: Near-Infrared Fluorescent Probes for Hydrogen Peroxide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen peroxide (H₂O₂) is a critical reactive oxygen species (ROS) that functions as a key signaling molecule in numerous physiological processes and is implicated in various pathologies when dysregulated, including inflammation, neurodegenerative diseases, and cancer.[1][2] The ability to detect H₂O₂ with high sensitivity and spatiotemporal resolution in biological systems is paramount for understanding its complex roles. Near-infrared (NIR) fluorescent probes (typically emitting >650 nm) offer significant advantages for in vivo and deep-tissue imaging due to reduced background autofluorescence, lower light scattering, and deeper photon penetration compared to probes in the visible spectrum. This guide provides a comprehensive overview of the design, mechanisms, and application of NIR fluorescent probes for H₂O₂ detection, complete with comparative data and detailed experimental protocols.
Design Strategies and Mechanisms of Action
The majority of NIR fluorescent probes for H₂O₂ operate on an "off-on" or ratiometric signal change. The core design involves three components: a NIR fluorophore, a H₂O₂-selective recognition moiety (trigger), and a linker. The trigger group quenches the fluorophore's emission in the probe's native state. Upon selective reaction with H₂O₂, the trigger is cleaved or undergoes a structural change, liberating the fluorophore and restoring its fluorescence.
Boronate Ester-Based Probes: The Predominant Strategy
The most prevalent and successful strategy for H₂O₂ detection is the use of an arylboronic acid or boronate ester as the recognition moiety.[3][4] This group undergoes a highly selective and rapid oxidative cleavage reaction in the presence of H₂O₂ to yield a corresponding phenol. This transformation is harnessed to induce fluorescence through several photophysical mechanisms:
-
Intramolecular Charge Transfer (ICT): In the "off" state, the boronate ester acts as a strong electron-withdrawing group, creating an ICT state that quenches fluorescence. Its conversion to a strongly electron-donating phenol group upon reaction with H₂O₂ disrupts the ICT process, "turning on" bright NIR fluorescence.[5]
-
Excited-State Intramolecular Proton Transfer (ESIPT): The boronate group can lock a fluorophore in a conformation that prevents ESIPT. H₂O₂-mediated cleavage releases a hydroxyl group, enabling ESIPT and resulting in a new, often red-shifted, emission peak, allowing for ratiometric detection.
-
Fluorescence Resonance Energy Transfer (FRET): Probes can be designed with a FRET pair where the boronate moiety is part of a quencher. Reaction with H₂O₂ cleaves the quencher, disrupting FRET and activating fluorescence from the donor fluorophore.
The general mechanism for boronate-based probes is the specific and irreversible oxidation of the C-B bond by H₂O₂. This reaction is highly selective for H₂O₂ over other biologically relevant ROS.
Quantitative Comparison of Selected NIR Probes
The selection of an appropriate probe depends on the specific experimental context, including the required sensitivity, emission wavelength for the available imaging system, and response time. The table below summarizes key quantitative parameters for several recently developed NIR fluorescent probes for H₂O₂.
| Probe Name | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Limit of Detection (LOD) | Fluorophore Core | Reference |
| Probe 1 | ~680 | >700 | >20 | 0.14 µM | IR-780 (Cyanine) | |
| WB-1 | Not specified | 835 | Not specified | 63 nM | Cyanine | |
| BC-B | 550 | 672 | 122 | 3 nM | Malononitrile Isophorone | |
| Probe 15 | 422 | 656 | 234 | Not specified | ESIPT-based | |
| Probe 11 | 725 | 772 | 47 | Not specified | ICT-based |
Detailed Experimental Protocols
The following protocols provide detailed, actionable methodologies for the synthesis of a representative probe and its application in cell-based and in vivo assays.
Protocol: Synthesis of a Cyanine-Boronate NIR Probe (e.g., WB-1)
This protocol is a representative example for synthesizing a cyanine-based NIR probe with a boronate trigger.
Materials:
-
Indocyanine dye precursor (e.g., IR-780 iodide)
-
4-(Bromomethyl)phenylboronic acid pinacol ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane, Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the cyanine dye precursor (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: Add 4-(Bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) to the solution. Follow with the addition of DIPEA (3.0 equivalents) dropwise while stirring.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase such as DCM:Methanol (20:1).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with brine (saturated NaCl solution) three times.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution, for example, starting with 100% hexane and gradually increasing the polarity with ethyl acetate or DCM.
-
Characterization: Collect the fractions containing the desired product, combine, and remove the solvent. Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Imaging of Intracellular H₂O₂
This protocol details the use of a NIR probe for detecting exogenous and endogenous H₂O₂ in a cultured mammalian cell line (e.g., HeLa cells).
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
NIR probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
H₂O₂ solution (30% stock, freshly diluted in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) for inducing endogenous H₂O₂
-
N-Acetyl-L-cysteine (NAC) as a ROS quencher
-
Confocal laser scanning microscope with appropriate NIR laser lines and detectors
-
35 mm glass-bottom confocal dishes
Procedure:
-
Cell Culture: Seed HeLa cells in 35 mm glass-bottom dishes at a density of 5 x 10⁴ cells/mL and culture for 24 hours at 37°C in a 5% CO₂ incubator until they reach 60-70% confluency.
-
Probe Loading: Remove the culture medium and wash the cells three times with warm PBS. Add fresh, serum-free medium containing the NIR probe at a final concentration of 5-10 µM. Incubate for 30-110 minutes at 37°C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells gently three times with PBS to remove any excess, non-internalized probe. Add 1 mL of fresh PBS or medium to the dish for imaging.
-
Imaging of Exogenous H₂O₂:
-
Treatment Group: Treat the probe-loaded cells with medium containing 50-100 µM H₂O₂ for 30 minutes.
-
Control Group: Add only medium without H₂O₂.
-
Quencher Group: Pre-incubate cells with 1 mM NAC for 1 hour before adding H₂O₂.
-
-
Imaging of Endogenous H₂O₂:
-
Stimulation Group: Treat probe-loaded cells with a stimulant like PMA (e.g., 1 µg/mL) for 30-90 minutes to induce endogenous H₂O₂ production.
-
Control Group: Add only medium without PMA.
-
-
Confocal Microscopy:
-
Place the dish on the microscope stage.
-
Set the excitation wavelength according to the probe's λex (e.g., 561 nm or 640 nm).
-
Set the emission collection window to capture the probe's fluorescence (e.g., 660-750 nm).
-
Acquire images for all groups using identical laser power, gain, and offset settings to ensure comparability.
-
Analyze the fluorescence intensity using image analysis software (e.g., ImageJ/Fiji).
-
Protocol: In Vivo Imaging in a Mouse Model of Acute Inflammation
This protocol describes the use of a NIR probe to visualize H₂O₂ production in a lipopolysaccharide (LPS)-induced peritonitis mouse model.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL in sterile saline)
-
NIR probe formulated for injection (e.g., dissolved in PBS with 5% DMSO)
-
Sterile saline
-
In vivo imaging system (IVIS) or similar, equipped for NIR fluorescence imaging
-
Isoflurane anesthesia system
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Induction of Inflammation:
-
Inflammation Group: Administer an intraperitoneal (i.p.) injection of LPS solution (100 µL, 1 mg/mL) to each mouse.
-
Control Group: Administer an i.p. injection of sterile saline (100 µL).
-
-
Probe Administration: At 4 hours post-LPS/saline injection, when the inflammatory response is robust, administer an i.p. injection of the NIR probe solution to all mice. The exact dose will be probe-dependent and should be optimized (e.g., 50-100 µL of a 100 µM solution).
-
Anesthesia and Imaging:
-
Immediately after probe injection (or after a short distribution time, e.g., 1-5 minutes), anesthetize the mice using 1-2% isoflurane.
-
Place the anesthetized mouse in the in vivo imaging system.
-
-
Fluorescence Imaging:
-
Acquire whole-body NIR fluorescence images. Set the excitation and emission filters appropriate for the specific probe.
-
Acquire a series of images over time (e.g., every 5-10 minutes for up to 1 hour) to monitor the probe's activation kinetics.
-
-
Data Analysis:
-
Using the system's software, draw a region of interest (ROI) over the peritoneal area of each mouse.
-
Quantify the average radiant efficiency or total photon count within the ROI for both control and inflammation groups.
-
Compare the signal intensity between the groups to determine the extent of H₂O₂-induced probe activation. A significantly higher signal in the LPS-treated group indicates the detection of inflammation-associated H₂O₂.
-
Conclusion and Future Perspectives
NIR fluorescent probes, particularly those based on the boronate cleavage mechanism, have become indispensable tools for the sensitive and selective detection of H₂O₂ in complex biological environments. Their favorable photophysical properties enable deep-tissue imaging and dynamic monitoring of H₂O₂ in living animals. Future advancements will likely focus on developing probes with even longer emission wavelengths (into the NIR-II window, 1000-1700 nm) for enhanced resolution and penetration depth, creating probes with reversible binding for tracking dynamic H₂O₂ fluctuations, and engineering probes targeted to specific subcellular organelles to dissect compartmentalized H₂O₂ signaling with greater precision. These next-generation tools will continue to advance our understanding of the intricate roles of H₂O₂ in health and disease.
References
- 1. frontiersin.org [frontiersin.org]
- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
An In-depth Technical Guide to the Design Principles of Activatable NIR-II Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
The second near-infrared (NIR-II) window, spanning wavelengths from 1000 to 1700 nm, has emerged as a superior spectral range for in vivo biological imaging.[1][2][3] Compared to traditional visible and NIR-I (700-900 nm) imaging, the NIR-II window offers significant advantages, including deeper tissue penetration, reduced photon scattering, and minimal tissue autofluorescence, which collectively contribute to a dramatically improved spatial resolution and a higher signal-to-background ratio (SBR).[1][2]
While "always on" NIR-II probes provide constant fluorescence, activatable probes represent a more sophisticated approach. These "smart" probes are engineered to exist in a quenched or "off" state, transitioning to a highly fluorescent "on" state only in the presence of specific pathological biomarkers. This activation mechanism provides exceptional specificity, significantly enhancing detection sensitivity by minimizing background noise from non-target tissues. This guide delves into the core design principles, activation mechanisms, and applications of these advanced molecular tools.
Core Design Principles and Activation Mechanisms
The fundamental design of an activatable NIR-II probe involves three key components: an NIR-II fluorophore core, a recognition moiety sensitive to a specific analyte, and a quenching or modulating element. The activation strategy hinges on the interaction between the recognition unit and its target biomarker, which induces a chemical or physical change that restores the fluorophore's emission.
Many diseases, including cancer, are characterized by the abnormal expression of specific enzymes. Enzyme-activated probes exploit this by linking the NIR-II fluorophore to a quencher via a substrate peptide or linker that is selectively cleaved by the target enzyme.
-
Design Principle: The fluorescence of the NIR-II core is suppressed by a quencher through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT). Upon enzymatic cleavage of the linker, the quencher is released, restoring the fluorescence of the reporter molecule.
-
Example: A probe for detecting β-galactosidase (β-Gal), an enzyme overexpressed in some tumors, can be constructed by attaching a galactose group to the fluorophore. The enzymatic hydrolysis of the galactose moiety by β-Gal triggers a structural change that "turns on" the NIR-II fluorescence.
Caption: General activation mechanism for enzyme-responsive NIR-II probes.
The microenvironment of tumors is typically more acidic (pH 6.5-6.8) than that of healthy tissues (pH 7.4). This pH difference can be exploited to design probes that are activated under acidic conditions.
-
Design Principle: These probes incorporate acidic or basic functional groups that undergo protonation or deprotonation in response to pH changes. This alteration in charge distribution affects the intramolecular charge transfer (ICT) characteristics of the fluorophore, leading to a "turn-on" of fluorescence. Cyanine and BODIPY dyes are common scaffolds for pH-activatable probes.
-
Example: The probe BTC1070, a benzothiopyrylium pentamethine cyanine, exhibits a distinct fluorescence response as the pH drops from 5 to 2, making it suitable for monitoring acidic environments.
Caption: Activation of a pH-sensitive probe via protonation in an acidic environment.
Pathological conditions like inflammation, cancer, and neurodegenerative disorders are often associated with the overproduction of reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive sulfur species (RSS).
-
Design Principle: Probes for these species contain a recognition unit that is highly reactive and specific to a particular molecule (e.g., H₂O₂, •OH, ONOO⁻, H₂S). The reaction, often an oxidation, reduction, or cleavage, removes a quenching or fluorescence-inhibiting group, thereby activating the NIR-II signal.
-
Example: The probe HP-H₂O₂ uses a phenylboronic acid group as both a recognition element and a quencher for hydrogen peroxide (H₂O₂). In the presence of H₂O₂, the phenylboronic acid is cleaved, disrupting the photoinduced electron transfer (PeT) quenching mechanism and turning on fluorescence. Another probe, BDⅡ-ONOO⁻, responds to peroxynitrite (ONOO⁻) with a 7.6-fold increase in fluorescence intensity.
Caption: Activation pathway for probes targeting reactive species (ROS, RNS, RSS).
Abnormal cellular viscosity is linked to various diseases, including diabetes-induced liver injury. Probes that can sense these changes provide valuable diagnostic information.
-
Design Principle: These probes are typically based on molecular rotors that operate via a twisted intramolecular charge transfer (TICT) mechanism. In low-viscosity environments, the fluorophore's components can rotate freely upon photoexcitation, leading to non-radiative decay and quenched fluorescence. In highly viscous environments, this intramolecular rotation is restricted, forcing the excited state to relax through radiative decay, thus turning on fluorescence.
-
Example: The WD-NO₂ probe, based on a BODIPY fluorophore, shows a 31-fold fluorescence enhancement as the viscosity of its environment increases. It has been successfully used to visualize viscosity variations in the livers of diabetic mice.
Caption: Mechanism of viscosity-activated probes based on the TICT state.
Data Presentation: Comparison of Activatable NIR-II Probes
The following table summarizes the quantitative performance of several representative activatable NIR-II probes.
| Probe Name | Activator/Stimulus | λex (nm) | λem (nm) | Fluorescence Fold Change | Application |
| BOD-M-βGal | β-Galactosidase | ~680 | >1000 | Significant | Tumor Imaging |
| BTC1070 | Acidic pH (pH 5 to 2) | ~1015 | >1000 | pH-dependent | Gastric pH Monitoring |
| Hydro-1080 | Hydroxyl Radical (•OH) | ~1021 | 1044 | Concentration-dependent | Liver Injury Imaging |
| HP-H₂O₂ | Hydrogen Peroxide (H₂O₂) | ~785 | >1000 | Concentration-dependent | Inflammation Imaging |
| BDⅡ-ONOO⁻ | Peroxynitrite (ONOO⁻) | ~808 | 900 | 7.6-fold | Tumor Diagnosis & PTT |
| WH-3 | Hydrogen Sulfide (H₂S) | 925 | 1140 | High sensitivity | In vivo H₂S Tracking |
| WD-NO₂ | Viscosity | ~760 | 982 | 31-fold | Liver Injury Imaging |
| CTBA | Nitric Oxide (NO) | 808 | >1000 | "Turn-on" | Tumor Diagnosis & PDT/PTT |
Key Experimental Protocols
Verifying the function of a novel activatable probe requires a series of systematic in vitro and in vivo experiments.
-
Objective: To confirm the probe's fluorescence response to its specific target and its selectivity over other biologically relevant species.
-
Workflow:
-
Dissolve the probe in a suitable buffer (e.g., PBS, pH 7.4).
-
Record the baseline fluorescence spectrum using a fluorometer equipped with an NIR detector.
-
Add the specific activator (e.g., target enzyme, H₂O₂, acidic buffer) to the probe solution at various concentrations.
-
Incubate for a predetermined time and record the fluorescence spectra at each concentration to determine the "on/off" ratio and limit of detection.
-
To test selectivity, add potentially interfering species (e.g., other enzymes, different ROS, various metal ions) at physiological concentrations to the probe solution and measure any change in fluorescence.
-
Caption: Workflow for the in vitro characterization of an activatable probe.
-
Objective: To evaluate the probe's ability to detect its target in a living organism with high SBR.
-
Workflow:
-
Animal Model Preparation: Establish a relevant disease model (e.g., a tumor-bearing mouse via subcutaneous xenograft of cancer cells).
-
Probe Administration: Administer the probe to the animal, typically via intravenous (tail vein) injection.
-
Image Acquisition: At various time points post-injection, anesthetize the animal and perform whole-body imaging using an in vivo imaging system (IVIS) equipped with the appropriate laser excitation source and long-pass filters for the NIR-II window.
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., the tumor) and a background region (e.g., healthy tissue). Calculate the signal-to-background ratio (SBR) over time.
-
Ex Vivo Validation: After the final imaging session, euthanize the animal and excise major organs and the tumor for ex vivo imaging to confirm the biodistribution and specific activation of the probe.
-
Applications in Theranostics
A significant advantage of activatable NIR-II probes is their potential for theranostics—the integration of diagnosis and therapy. Many NIR-II fluorophores also possess excellent photothermal or photodynamic properties.
-
Image-Guided Photothermal Therapy (PTT): An activatable probe can specifically accumulate and "light up" in a tumor. Subsequent irradiation with a high-power laser (e.g., 808 nm) causes the probe to generate heat, leading to localized hyperthermia and ablation of cancer cells. The probe BDⅡ-ONOO⁻, for instance, exhibits a high photothermal conversion efficiency of 41.6% after activation.
-
Image-Guided Photodynamic Therapy (PDT): In PDT, the activated probe absorbs light and transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (like singlet oxygen) that induce apoptosis in tumor cells. The probe CTBA is a pioneering example that combines NIR-II imaging with synergistic PDT and PTT upon activation by nitric oxide.
Conclusion and Future Perspectives
Activatable NIR-II fluorescent probes are powerful tools for high-resolution, deep-tissue bioimaging and targeted therapy. The design principles are rooted in creating a specific "off-on" switching mechanism responsive to the unique biochemical signatures of a disease microenvironment. By leveraging triggers such as enzymes, pH, reactive species, and viscosity, these probes achieve remarkable specificity and sensitivity.
The future of this field lies in developing probes with even longer emission wavelengths (into the NIR-IIb window, 1500-1700 nm), higher quantum yields, and improved biocompatibility to accelerate their translation into clinical settings. As molecular engineering strategies become more sophisticated, these smart probes hold the promise to revolutionize non-invasive disease diagnosis, precision surgery, and targeted therapeutics.
References
The Architecture of "Off-On" NIR-H2O2 Probes: A Technical Guide for Researchers
For Immediate Release
This guide provides an in-depth exploration of the design principles, mechanisms, and applications of "off-on" near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H2O2). Tailored for researchers, scientists, and professionals in drug development, this document outlines the core strategies for creating these sophisticated molecular tools, details key experimental protocols, and summarizes the performance of recently developed probes.
Core Principles of "Off-On" NIR-H2O2 Probe Design
The development of highly selective and sensitive probes for detecting H2O2 in biological systems is crucial for understanding its role in physiological and pathological processes. "Off-on" NIR probes are particularly advantageous due to their low background signal, deep tissue penetration, and minimal phototoxicity. The fundamental design of these probes involves three key components: a NIR fluorophore, a H2O2-specific recognition moiety, and a linker connecting them.
The "off" state is typically achieved by quenching the fluorescence of the NIR fluorophore. This is often accomplished through mechanisms like intramolecular charge transfer (ICT) or Förster resonance energy transfer (FRET), where the recognition moiety acts as a quencher. The "on" switch is triggered by the specific reaction of the recognition moiety with H2O2. This reaction cleaves or alters the quencher, restoring the fluorophore's emission and resulting in a significant, detectable NIR signal.
The most prevalent strategy for the recognition moiety is the use of boronate esters.[1][2][3][4][5] In the presence of H2O2, the boronate group undergoes oxidative cleavage to yield a corresponding phenol or alcohol. This transformation disrupts the fluorescence quenching mechanism, leading to a "turn-on" response. The choice of the NIR fluorophore is critical for ensuring optimal photophysical properties, such as high quantum yield and a large Stokes shift. Common scaffolds include cyanine dyes, rhodamine derivatives, and other extended π-conjugated systems that emit in the 700-1700 nm window.
Below is a diagram illustrating the generalized mechanism of a boronate-based "off-on" this compound probe.
Caption: General mechanism of a boronate-based "off-on" this compound probe.
Quantitative Comparison of Selected this compound Probes
The performance of fluorescent probes is evaluated based on several key parameters. The following table summarizes quantitative data for a selection of recently developed "off-on" this compound probes to facilitate comparison.
| Probe Name | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Fold Change | Ref. |
| Probe 1 | ~780 | >700 | Not Reported | 0.14 µM | ~30 min | Not Reported | |
| CMB | 405 | 450 | Not Reported | Not Reported | ~70 min | ~25-fold | |
| NBO | 430 | 550 | Not Reported | 340 nM | ~45 min | Not Reported | |
| P1 | 488 | 600-700 | Low (quenched) | Linear (0-100 µM) | 15 min | Not Reported | |
| P2 | 488 | 600-700 | Low (quenched) | Linear (0-100 µM) | 15 min | Not Reported | |
| Z-1065 | Not Reported | NIR-II | Not Reported | Not Reported | Not Reported | Not Reported | |
| GW-1 | Not Reported | 549 | Not Reported | Not Reported | ~30 min | ~24-fold |
Key Experimental Protocols
This section provides a generalized methodology for the synthesis, characterization, and biological application of a typical boronate-based "off-on" this compound probe.
General Synthesis Protocol
The synthesis of a boronate-based probe typically involves a multi-step process. A common route is the coupling of a boronate-containing moiety to a NIR fluorophore.
-
Synthesis of the Fluorophore Scaffold: Prepare the core NIR fluorophore with a reactive site (e.g., a hydroxyl or amino group) for subsequent conjugation.
-
Synthesis of the Recognition Moiety: Synthesize the boronate ester, often functionalized with a linker containing a reactive group (e.g., a bromomethyl group).
-
Conjugation: React the fluorophore with the functionalized boronate ester under appropriate conditions (e.g., in the presence of a base like potassium carbonate in an anhydrous solvent like acetonitrile) to form the final probe.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the pure probe.
Characterization of the Probe
The identity and purity of the synthesized probe are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the probe.
-
Mass Spectrometry (MS): To verify the molecular weight of the probe.
-
UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties of the probe, including its absorption and emission maxima, and to evaluate its response to H2O2.
In Vitro Evaluation of H2O2 Sensing
-
Preparation of Solutions: Prepare a stock solution of the probe in a suitable organic solvent (e.g., DMSO) and a stock solution of H2O2 in a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Fluorescence Titration: In a cuvette containing the buffer, add a specific concentration of the probe. Record the initial fluorescence spectrum. Then, incrementally add aliquots of the H2O2 stock solution and record the fluorescence spectrum after each addition until the signal reaches a plateau.
-
Selectivity Assay: To assess the probe's selectivity, perform control experiments by adding various other reactive oxygen species (ROS) and biologically relevant analytes to the probe solution and measure any changes in fluorescence.
-
Determination of Detection Limit: The limit of detection (LOD) is typically calculated based on the signal-to-noise ratio (S/N = 3).
Cellular Imaging of H2O2
-
Cell Culture: Culture the desired cell line (e.g., HeLa or MCF-7 cells) in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Probe Loading: Incubate the cultured cells with a solution of the NIR probe (e.g., 2-10 µM in culture medium) for a specific duration (e.g., 30 minutes) at 37°C.
-
Induction of Endogenous H2O2: To visualize endogenous H2O2, cells can be stimulated with an agent like phorbol-12-myristate-13-acetate (PMA) or rotenone.
-
Imaging of Exogenous H2O2: To detect exogenous H2O2, add varying concentrations of H2O2 to the cell culture medium after probe loading.
-
Fluorescence Microscopy: Wash the cells with PBS to remove excess probe and acquire images using a confocal fluorescence microscope with appropriate excitation and emission wavelengths.
The following diagram outlines a typical workflow for evaluating a new this compound probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 5. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of H₂O₂-Responsive Near-Infrared Dyes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of near-infrared (NIR) fluorescent probes that are responsive to hydrogen peroxide (H₂O₂). Given the critical role of H₂O₂ in a multitude of physiological and pathological processes, the development of sophisticated molecular tools for its detection is paramount. This document details the core design strategies, synthetic methodologies, and photophysical properties of various classes of H₂O₂-responsive NIR dyes, offering a valuable resource for researchers in the fields of chemistry, biology, and medicine.
Core Concepts in H₂O₂-Responsive NIR Dye Design
The fundamental design of an H₂O₂-responsive NIR probe consists of three key components: a NIR fluorophore, a recognition moiety sensitive to H₂O₂, and a linker connecting the two. The detection mechanism typically relies on a chemical reaction between the recognition group and H₂O₂, which in turn modulates the photophysical properties of the NIR fluorophore, leading to a detectable change in fluorescence. Common strategies to achieve this include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).
Major Classes of H₂O₂-Responsive NIR Dyes
Boronate-Based Probes
Arylboronic acids and their pinacol esters are the most widely employed recognition moieties for H₂O₂. The mechanism involves the selective oxidative cleavage of the carbon-boron bond by H₂O₂ to yield a corresponding phenol. This transformation can trigger a significant fluorescence response.
Table 1: Photophysical Properties of Representative Boronate-Based H₂O₂-Responsive NIR Probes
| Probe Name | NIR Fluorophore Core | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (nM) | Response Time (min) | Reference |
| Probe 1 | IR-780 Hemicyanine | ~780 | >700 | - | 140 | - | [1] |
| CSBOH | Changsha NIR Dye | 560 / 670 | 650 / 720 | - | - | - | [2] |
| BC-B | Malononitrile Isophorone | 550 | 672 | 122 | 3 | 110 | [3] |
| NBO | Triphenylamine-Quinoline | 430 | 550 | 120 | 340 | ~30 | [4] |
| DCM-B2 | Dicyanomethylene-4H-pyran | - | ~700 | - | - | - | [5] |
Dicyanovinyl-Based Probes
The dicyanovinyl group can act as a Michael acceptor. The presence of H₂O₂ can induce a reaction that alters the electron-withdrawing ability of this group, thereby modulating the ICT process within the dye and causing a change in its fluorescence.
Probes with Self-Immolative Linkers
Self-immolative linkers are strategically placed between the H₂O₂-responsive trigger and the NIR fluorophore. Once the trigger reacts with H₂O₂, the linker undergoes a cascade of electronic rearrangements, leading to its cleavage and the release of the fluorophore, resulting in a fluorescence turn-on effect.
Other Responsive Scaffolds
Other strategies include the use of rhodamine and cyanine dye backbones that can be chemically modified to be responsive to H₂O₂. For instance, the oxidation of a non-fluorescent, reduced form of the dye to its highly fluorescent oxidized state can be triggered by H₂O₂.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language.
Signaling Pathways
Caption: Boronate probe activation by H₂O₂.
Caption: Self-immolative linker activation.
Experimental Workflows
Caption: Synthesis and purification workflow.
Caption: Cell imaging experimental workflow.
Detailed Experimental Protocols
General Synthesis of a Boronate-Based Cyanine Probe (Exemplified by a derivative of IR-780)
This protocol is a generalized representation based on methodologies described in the literature.
-
Synthesis of the Hemicyanine Precursor: The synthesis often begins with the quaternization of an indole derivative. For example, 2,3,3-trimethyl-3H-indole is reacted with a suitable alkylating agent (e.g., a bromo- or iodo-substituted alkane) in a high-boiling point solvent such as acetonitrile or 1,2-dichlorobenzene at elevated temperatures.
-
Condensation Reaction: The resulting quaternary ammonium salt is then condensed with a suitable aniline derivative in the presence of a dehydrating agent like acetic anhydride and a catalyst such as pyridine. This reaction is typically carried out at reflux temperatures to afford the hemicyanine intermediate.
-
Introduction of the Boronate Moiety: The hemicyanine intermediate, which may contain a reactive group such as a hydroxyl or a halide, is then reacted with a boronate-containing reagent. For instance, a hemicyanine with a free hydroxyl group can be reacted with 4-(bromomethyl)phenylboronic acid pinacol ester in an appropriate solvent like anhydrous N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of dichloromethane and methanol, to yield the final H₂O₂-responsive NIR probe.
-
Characterization: The structure and purity of the synthesized probe are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for In Vitro Imaging of Intracellular H₂O₂
This protocol is a generalized procedure based on common practices in the field.
-
Cell Culture: Plate cells (e.g., HeLa, HepG2) in a suitable culture vessel (e.g., 96-well plate, confocal dish) and culture overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Induction of Endogenous H₂O₂: To visualize endogenous H₂O₂, cells can be stimulated with an inducing agent. For example, treat the cells with phorbol 12-myristate 13-acetate (PMA) at a concentration of 1 µg/mL for 30-60 minutes. For a negative control, cells can be pre-treated with an H₂O₂ scavenger like N-acetylcysteine (NAC) for 1 hour before stimulation.
-
Probe Loading: Prepare a stock solution of the NIR probe in DMSO. Dilute the stock solution in cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration (typically 5-10 µM). Remove the culture medium from the cells and incubate them with the probe-containing solution for 30-60 minutes at 37 °C.
-
Washing: After incubation, remove the probe solution and wash the cells three times with warm PBS to remove any excess, non-internalized probe.
-
Fluorescence Imaging: Acquire fluorescence images using a confocal laser scanning microscope or a high-content imaging system equipped with appropriate laser lines and emission filters for the specific NIR probe.
-
Image Analysis: Quantify the fluorescence intensity in the images using appropriate software (e.g., ImageJ) to determine the relative levels of H₂O₂ under different experimental conditions.
Protocol for In Vivo Imaging of H₂O₂ in a Mouse Model
This protocol is a generalized guide for in vivo imaging studies.
-
Animal Model: Use an appropriate mouse model for the biological question of interest (e.g., a tumor xenograft model, an inflammation model). All animal procedures should be performed in accordance with institutional guidelines.
-
Probe Administration: Dissolve the NIR probe in a biocompatible vehicle, such as a mixture of DMSO and saline. Administer the probe to the mouse via a suitable route, such as intravenous or intraperitoneal injection. The dosage will depend on the specific probe and should be optimized in preliminary studies.
-
Induction of H₂O₂ (if applicable): If the model requires external stimulation to induce H₂O₂ production, administer the stimulating agent at an appropriate time point relative to probe injection.
-
In Vivo Imaging: At various time points after probe administration, anesthetize the mouse and acquire whole-body NIR fluorescence images using an in vivo imaging system (e.g., IVIS).
-
Ex Vivo Imaging: After the final in vivo imaging time point, the mouse may be euthanized, and major organs or tissues of interest can be excised for ex vivo imaging to confirm the in vivo signal localization.
-
Data Analysis: Quantify the fluorescence signal in the regions of interest (ROI) in both the in vivo and ex vivo images to assess the biodistribution of the probe and the levels of H₂O₂.
This guide provides a foundational understanding of the synthesis and application of H₂O₂-responsive NIR dyes. Researchers are encouraged to consult the primary literature for specific details and protocols related to the probes of interest. The continued development of these sophisticated molecular tools holds great promise for advancing our understanding of redox biology and for the development of new diagnostic and therapeutic strategies.
References
- 1. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. A novel near-infrared fluorescent probe for H2O2 in alkaline environment and the application for H2O2 imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intramolecular Charge Transfer (ICT) Mechanism in H₂O₂ Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the intramolecular charge transfer (ICT) mechanism as it applies to the design and application of fluorescent probes for the detection of hydrogen peroxide (H₂O₂). H₂O₂ is a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes, making its accurate and sensitive detection crucial for advancing biological research and drug development.[1] ICT-based probes offer a powerful tool for this purpose due to their ratiometric potential, high sensitivity, and tunability.[2]
The Core Principle: Intramolecular Charge Transfer (ICT)
Fluorescent probes operating via the ICT mechanism are typically composed of three key components: a fluorophore, an electron-donating group (donor), and an electron-accepting group (acceptor), connected by a π-conjugated system.[2] This arrangement creates a "push-pull" electronic structure. Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a charge-separated excited state. The emission wavelength of the fluorophore is highly sensitive to the efficiency of this charge transfer process.
In the context of H₂O₂ probes, a recognition moiety that is reactive towards H₂O₂ is strategically incorporated into the probe's structure, usually by being attached to the donor or acceptor. This recognition group modulates the ICT process. The most common recognition moiety for H₂O₂ is a boronate ester.[1][3]
The general signaling mechanism is as follows:
-
"Off" State (in the absence of H₂O₂): The boronate ester, often an electron-withdrawing group, facilitates a strong ICT process. This can lead to a quenched or a significantly red-shifted fluorescence emission.
-
"On" State (in the presence of H₂O₂): The boronate ester undergoes selective oxidative cleavage by H₂O₂ to form a phenol. This transformation alters the electronic properties of the donor or acceptor group. For instance, the resulting hydroxyl group is a stronger electron donor than the boronate ester, which can inhibit or alter the ICT process. This change in the ICT efficiency leads to a "turn-on" fluorescence response, often characterized by a significant increase in fluorescence intensity and/or a blue shift in the emission wavelength.
This ability to modulate the ICT process forms the basis for designing highly sensitive and selective fluorescent probes for H₂O₂.
Visualization of the ICT Mechanism and Experimental Workflow
To better illustrate the concepts, the following diagrams are provided in the DOT language for use with Graphviz.
Generalized ICT Signaling Pathway for H₂O₂ Detection
Caption: Generalized ICT mechanism for a boronate-based H₂O₂ probe.
Typical Experimental Workflow for H₂O₂ Probe Evaluation
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]
- 3. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Near-Infrared Hydrogen Peroxide Probes with Large Stokes Shifts for Advanced Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the design, characteristics, and application of near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H₂O₂) in biological systems. A key focus is on probes exhibiting a large Stokes shift, a critical feature for high-fidelity bioimaging. This document details the core principles, presents a comparative analysis of leading probes, and offers standardized experimental protocols to facilitate their application in research and development.
Hydrogen peroxide is a crucial reactive oxygen species (ROS) involved in a myriad of physiological and pathological processes, including signal transduction, inflammation, and cancer.[1] The ability to accurately detect and quantify H₂O₂ in real-time within living systems is paramount for understanding disease mechanisms and developing novel therapeutics.[2][3][4] NIR fluorescent probes have emerged as powerful tools for this purpose, offering advantages such as deep tissue penetration, reduced phototoxicity, and minimal interference from biological autofluorescence.[5]
A large Stokes shift, the separation between the maximum absorption and emission wavelengths, is a highly desirable characteristic for fluorescent probes as it minimizes self-quenching and reduces spectral crosstalk, thereby enhancing the signal-to-noise ratio. This guide will explore the design strategies employed to achieve large Stokes shifts in NIR-H₂O₂ probes and their practical implementation.
Core Principles of NIR-H₂O₂ Probe Design
The rational design of NIR-H₂O₂ probes typically involves three key components: a NIR fluorophore, a H₂O₂-specific recognition moiety, and a linker. The detection mechanism often relies on a H₂O₂-mediated chemical reaction that cleaves the recognition group, leading to a significant change in the fluorophore's optical properties, such as a "turn-on" fluorescence response. A common recognition strategy is the use of a boronic acid or ester group, which is selectively oxidized by H₂O₂ to a hydroxyl group, instigating a change in the electronic properties of the fluorophore.
To achieve a large Stokes shift, probe designers often incorporate mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT) or manipulate the intramolecular charge transfer (ICT) process. For instance, integrating an ESIPT unit into a cyanine dye structure has been shown to produce NIR probes with Stokes shifts exceeding 250 nm.
Comparative Analysis of NIR-H₂O₂ Probes
The following table summarizes the quantitative data for a selection of recently developed NIR-H₂O₂ probes with large Stokes shifts, providing a clear comparison of their key photophysical and performance characteristics.
| Probe Name | Fluorophore Core | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Stokes Shift (nm) | Detection Limit (LOD) | Key Features & Applications |
| BC-B | Malononitrile Isophorone | 550 | 672 | 122 | 3 nM | High sensitivity; imaging of endogenous H₂O₂ in living cells. |
| PCN-BP | Phenazine | ~480 | 680 | >200 | Not specified | "Turn-on" response; imaging of endogenous H₂O₂ in RAW 264.7 cells. |
| FBMH | Not specified | 460 | 680 | 220 | 2.6 nM | High sensitivity and rapid response; visualization of H₂O₂ in ferroptosis. |
| NBO | Not specified | Not specified | 820 | Large | 340 nM | Dual-channel probe for H₂O₂ and polarity; AIE effect; visualization of inflammation and ferroptosis. |
| NRBE | Nile Red | 585 | 670 | 85 | 75 nM | Good water solubility; real-time detection of H₂O₂ in ischemia-reperfusion models. |
| DCX-B | Not specified | Not specified | Not specified | 158 | 33 nM | "Turn-on" fluorescence; monitoring H₂O₂ in ulcerative colitis mice. |
| IR-990 | A-π-A skeleton | Not specified | 990 | 200 | 0.59 µM | NIR-II emission; high-contrast imaging in drug-induced liver injury mice. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a typical signaling pathway involving H₂O₂ and a generalized experimental workflow for bioimaging with NIR-H₂O₂ probes.
Caption: Simplified signaling pathway of H₂O₂ production.
Caption: General workflow for cellular imaging of H₂O₂.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for key experiments cited in the literature. Researchers should optimize these protocols for their specific probe and experimental setup.
Protocol 1: General Synthesis of a Boronate-Based NIR-H₂O₂ Probe
This protocol describes a common synthetic route for coupling a NIR fluorophore with a boronate ester recognition moiety.
-
Fluorophore Preparation: Synthesize or procure the desired NIR fluorophore with a free hydroxyl or amine group.
-
Coupling Reaction:
-
Dissolve the NIR fluorophore (1 equivalent) and 4-(bromomethyl)phenylboronic acid pinacol ester (1.2 equivalents) in a suitable solvent such as anhydrous acetonitrile or DMF.
-
Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 3 equivalents).
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane or dichloromethane in methanol.
-
-
Characterization: Confirm the structure and purity of the final probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Spectroscopic Characterization
This protocol outlines the steps to determine the photophysical properties of the synthesized probe.
-
Stock Solution Preparation: Prepare a stock solution of the probe (e.g., 1 mM) in a spectroscopic grade solvent like DMSO or acetonitrile.
-
Working Solutions: Prepare working solutions of the probe (e.g., 10 µM) in a biologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Absorption and Emission Spectra:
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum using a spectrofluorometer, exciting at the absorption maximum.
-
-
Reaction with H₂O₂:
-
To the probe solution, add varying concentrations of H₂O₂.
-
Incubate for a specific period (e.g., 30 minutes) at 37 °C.
-
Record the fluorescence spectra at different time points to determine the reaction kinetics.
-
-
Selectivity Assay:
-
Prepare solutions of the probe with various other reactive oxygen species (e.g., O₂⁻, •OH, ClO⁻) and biologically relevant analytes at concentrations significantly higher than that of H₂O₂.
-
Measure the fluorescence response to assess the probe's selectivity.
-
-
Determination of Detection Limit (LOD):
-
Measure the fluorescence intensity of the probe in the absence and presence of very low concentrations of H₂O₂.
-
Calculate the LOD based on the signal-to-noise ratio (typically S/N = 3).
-
Protocol 3: Cellular Imaging of Endogenous and Exogenous H₂O₂
This protocol details the application of the probe for fluorescence microscopy in living cells.
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 or RAW 264.7) on glass-bottom dishes in an appropriate medium (e.g., DMEM supplemented with 10% FBS) at 37 °C in a humidified atmosphere with 5% CO₂.
-
-
Probe Loading:
-
When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.
-
Incubate the cells with the NIR-H₂O₂ probe (e.g., 5-10 µM in serum-free medium) for 30-60 minutes at 37 °C.
-
-
Imaging Exogenous H₂O₂:
-
After probe loading, wash the cells twice with PBS.
-
Add fresh culture medium containing a known concentration of H₂O₂ (e.g., 50-100 µM) and incubate for 30 minutes.
-
Wash the cells again with PBS before imaging.
-
-
Imaging Endogenous H₂O₂:
-
To stimulate endogenous H₂O₂ production, treat the cells with an inducer such as phorbol-12-myristate-13-acetate (PMA) or lipopolysaccharide (LPS) for a specific duration before or after probe loading.
-
For inhibitor studies, pre-treat cells with an antioxidant like N-acetylcysteine (NAC) before adding the inducer.
-
-
Fluorescence Microscopy:
-
Image the cells using a confocal laser scanning microscope equipped with appropriate lasers and emission filters for the specific NIR probe.
-
Acquire images in the NIR channel and a bright-field channel for cell morphology.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or Fiji).
-
Perform statistical analysis to compare fluorescence intensities between different treatment groups.
-
References
- 1. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. A hydrogen peroxide activated near-infrared ratiometric fluorescent probe for ratio imaging in vivo - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. A near-infrared ratiometric/turn-on fluorescent probe for in vivo imaging of hydrogen peroxide in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NIR-emitting styryl dyes with large Stokes’ shifts for imaging application: From cellular plasma membrane, mitochondria to Zebrafish neuromast - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nir-H2O2 Probe in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in cellular biology. At physiological concentrations, it functions as a critical second messenger in various signaling pathways. However, its overproduction is linked to oxidative stress and a range of pathologies, including cancer, neurodegenerative diseases, and inflammation.[1] The ability to detect and quantify H₂O₂ in real-time within living cells is therefore crucial for understanding its complex roles in health and disease.
Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose. Their emission in the NIR window (typically >650 nm) minimizes interference from cellular autofluorescence, allowing for higher sensitivity and deeper tissue penetration compared to probes that fluoresce in the visible spectrum.[1][2] This document provides detailed application notes and protocols for the use of a generic boronate-based Nir-H₂O₂ probe for live cell imaging.
Mechanism of Action
The most common sensing mechanism for Nir-H₂O₂ probes involves the H₂O₂-mediated oxidation of a boronate ester recognition group. In its native state, the boronate group quenches the fluorescence of the NIR fluorophore. Upon reaction with H₂O₂, the boronate is cleaved, releasing the fluorophore and resulting in a "turn-on" fluorescent signal that is directly proportional to the H₂O₂ concentration.[3][4] This reaction is highly specific to H₂O₂ over other ROS.
Caption: Mechanism of a boronate-based this compound probe.
Quantitative Data Summary
The following tables summarize key quantitative parameters for using Nir-H₂O₂ probes, compiled from various studies. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.
Table 1: Probe Concentrations and Incubation Times
| Cell Type | Probe Concentration (µM) | Incubation Time (minutes) | Reference |
| HeLa | 10 | 110 | |
| MCF-7 | 2 | Not specified | |
| HepG2 | Not specified | Not specified | |
| Macrophages | Not specified | Not specified | |
| A431 | Not specified | Not specified |
Table 2: Spectral Properties of Common Nir-H₂O₂ Probes
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit (nM) | Reference |
| BC-B | 550 | 672 | 122 | 3 | |
| Cy-H₂O₂ | Not specified | Not specified | Not specified | 65 | |
| DCM-HNU | Not specified | 658 | 205 | 170 | |
| Probe 1 (IR-780 based) | >700 | >700 | Not specified | 140 | |
| AB1 | Not specified | Not specified | Not specified | 420 | |
| TPNR-H₂O₂ | 860 (two-photon) | Not specified | Not specified | 72.48 | |
| Bio-B-Cy | Not specified | 707 | Not specified | 140 |
Experimental Protocols
Protocol 1: General Live Cell Imaging of H₂O₂
This protocol provides a general workflow for staining live cells with a Nir-H₂O₂ probe and imaging H₂O₂ levels.
References
- 1. A Novel Fluorescent Probe for Hydrogen Peroxide and Its Application in Bio-Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Focus variation due to near infrared laser in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronate-based fluorescent probes for imaging cellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Hydrogen Peroxide Detection in Mice Using Near-Infrared Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo detection of hydrogen peroxide (H₂O₂) in mice using near-infrared (NIR) fluorescent probes. This technology offers a powerful tool for studying oxidative stress in real-time within a living organism, which is crucial for understanding the pathophysiology of various diseases and for the development of novel therapeutics.
Application Notes
Introduction
Hydrogen peroxide is a key reactive oxygen species (ROS) that acts as a signaling molecule in a multitude of physiological processes. However, its overproduction is implicated in the onset and progression of numerous diseases, including inflammation, cancer, and neurodegenerative disorders.[1] The ability to detect and quantify H₂O₂ in vivo is therefore of paramount importance. Near-infrared (NIR) fluorescent probes have emerged as a superior tool for this purpose due to the advantages of light in the NIR window (700-1700 nm), which include deeper tissue penetration, reduced light scattering, and minimal autofluorescence from biological tissues.[2] This allows for high-resolution imaging with an excellent signal-to-background ratio in living animals.[3]
Principles of Nir-H₂O₂ Probe Detection
Most NIR-H₂O₂ probes are "turn-on" sensors, meaning they are initially non-fluorescent or weakly fluorescent and exhibit a significant increase in fluorescence intensity upon reaction with H₂O₂. The detection mechanisms commonly employed include:
-
Intramolecular Charge Transfer (ICT): In the unreacted state, the probe's fluorescence is quenched due to an ICT process. The reaction with H₂O₂ disrupts this process, leading to a restoration of fluorescence.[4][5]
-
Hydrolysis of Boronate Esters: Many NIR-H₂O₂ probes utilize a boronate ester as the H₂O₂-reactive trigger. The boronate group is cleaved by H₂O₂ through an oxidative hydrolysis reaction, releasing the NIR fluorophore and thus "turning on" its fluorescence.
-
Acceptor-π-Acceptor (A-π-A) to Donor-π-Acceptor (D-π-A) Transition: Some advanced probes are designed with an A-π-A structure that is non-fluorescent. In the presence of H₂O₂, the probe undergoes a structural change to a D-π-A configuration, which is highly fluorescent in the NIR range.
Characteristics of Representative Nir-H₂O₂ Probes
The selection of an appropriate Nir-H₂O₂ probe is critical and depends on the specific application. The table below summarizes the key characteristics of several recently developed probes.
| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Key Features & Applications |
| AB1 | Not specified | Near-infrared | 0.42 | Ratiometric and turn-on response; used in a mouse model of acute inflammation. |
| IR-990 | Not specified | 990 | 0.59 | NIR-II probe with a large Stokes shift; applied in a drug-induced liver injury mouse model. |
| CSBOH | 560 and 670 | 650 and 720 | Not specified | Ratiometric probe for H₂O₂ detection in alkaline environments; used for in vivo imaging. |
| Probe 1 | Not specified | >700 | 0.14 | Based on the IR-780 hemicyanine skeleton; visualizes endogenously produced H₂O₂ in cells and mice. |
| BC-B | Not specified | 672 | 0.003 | Large Stokes shift (122 nm); used for detecting endogenous H₂O₂ in living cells. |
| NBO | 488 | 500-550 | 0.34 | Dual-channel probe for H₂O₂ and polarity; used for visualization of inflammation and ferroptosis. |
Experimental Protocols
I. In Vitro H₂O₂ Detection in Live Cells
This protocol provides a general guideline for imaging H₂O₂ in live cells using a Nir-H₂O₂ probe. Optimization of probe concentration and incubation time is recommended for each specific cell line and probe.
Materials:
-
Nir-H₂O₂ probe
-
Dimethyl sulfoxide (DMSO)
-
Live cells (e.g., HeLa, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with NIR imaging capabilities
-
Optional: H₂O₂ solution (for positive control), N-acetyl-l-cysteine (NAC) (for negative control)
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the Nir-H₂O₂ probe (typically 1-5 mM) in high-quality DMSO. On the day of the experiment, dilute the stock solution in serum-free cell culture medium to the final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Add the probe-containing medium to the cells and incubate for the optimized time (e.g., 30-60 minutes) at 37°C.
-
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and a detector for the NIR emission range of the probe.
-
Acquire images in both the NIR channel and a brightfield or DIC channel for cell morphology.
-
-
Controls (Optional):
-
Positive Control: Treat cells with a known concentration of H₂O₂ before or during probe incubation to confirm the probe's responsiveness.
-
Negative Control: Pre-treat cells with an antioxidant like NAC to scavenge H₂O₂ and demonstrate the specificity of the probe.
-
II. In Vivo H₂O₂ Detection in Mice
This protocol outlines the procedure for non-invasive imaging of H₂O₂ in a mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Nir-H₂O₂ probe
-
Vehicle for injection (e.g., PBS with a small percentage of DMSO and/or a surfactant like Tween 80)
-
Mice (specific strain and disease model as required)
-
Anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail)
-
In vivo imaging system (e.g., IVIS, Pearl) with NIR fluorescence capabilities
-
Hair removal cream or clippers
-
Warming pad
Procedure:
-
Animal Preparation:
-
Acclimatize the mice to the housing conditions for at least one week.
-
For improved imaging quality, feed the mice a low-fluorescence chow for at least two weeks prior to imaging to reduce autofluorescence from their diet.
-
On the day of imaging, remove the fur from the area of interest to minimize light scattering and absorption.
-
-
Probe Administration:
-
Prepare the Nir-H₂O₂ probe solution in a biocompatible vehicle. The final concentration and injection volume should be optimized for the specific probe and mouse model. A typical dose is around 20 nmol for a 20-25g mouse.
-
Anesthetize the mouse.
-
Inject the probe solution via the tail vein (intravenous injection is generally recommended for NIR probes).
-
-
In Vivo Imaging:
-
Take a pre-injection (time-zero) image of each mouse to establish a baseline fluorescence level.
-
Place the anesthetized mouse in the imaging chamber. Ensure the animal's body temperature is maintained using a warming pad.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, and 24 hours) to determine the optimal imaging window.
-
Use the appropriate excitation and emission filters for the specific Nir-H₂O₂ probe. A white-light or photographic image should also be taken for anatomical reference.
-
-
Data Analysis:
-
Use the imaging software to overlay the fluorescence signal on the photographic image.
-
Draw regions of interest (ROIs) around the target tissue (e.g., tumor, inflamed area) and a control region (e.g., muscle).
-
Quantify the mean fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio to assess the specific accumulation and activation of the probe.
-
Visualizations
Signaling Pathway of H₂O₂ Probe Activation
Caption: Mechanism of a "turn-on" Nir-H₂O₂ fluorescent probe.
Experimental Workflow for In Vitro Cell Imaging
Caption: Workflow for detecting H₂O₂ in live cells using a NIR probe.
Experimental Workflow for In Vivo Mouse Imaging
Caption: Workflow for in vivo H₂O₂ detection in mice with a NIR probe.
References
- 1. In Vivo Imaging Evaluation of Fluorescence Intensity at Tail Emission of Near-Infrared-I (NIR-I) Fluorophores in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A novel near-infrared fluorescent probe for H2O2 in alkaline environment and the application for H2O2 imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Intracellular H2O2 using Nir-H2O2 Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of near-infrared (NIR) hydrogen peroxide (H2O2) probes for the quantitative analysis of intracellular H2O2 levels. This document includes an overview of the technology, detailed experimental protocols, and data presentation guidelines.
Introduction to Nir-H2O2 Probes
Near-infrared (NIR) fluorescent probes are powerful tools for detecting and quantifying hydrogen peroxide (H2O2) in living cells and organisms. Their emission wavelengths in the NIR spectrum (typically >650 nm) offer significant advantages for biological imaging, including deeper tissue penetration and reduced background fluorescence from native biomolecules.[1][2][3] This allows for more sensitive and accurate measurements of intracellular H2O2, a key reactive oxygen species (ROS) involved in a multitude of physiological and pathological processes.[1][4]
The majority of this compound probes are designed with a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent. Upon reaction with H2O2, a specific chemical moiety, often a boronic acid or ester, is cleaved. This cleavage event releases a NIR fluorophore, resulting in a significant increase in fluorescence intensity that is proportional to the H2O2 concentration.
Quantitative Data of Representative this compound Probes
The following table summarizes the key quantitative parameters of several recently developed this compound probes, providing a comparative overview for probe selection.
| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Stokes Shift (nm) | Key Features & Cell Lines Used | Reference |
| BC-B | 550 | 672 | 3 nM | 122 | High sensitivity and selectivity; used in HeLa cells. | |
| NBO | 430 | 550 | 340 nM | ~120 | Dual-channel probe for H2O2 and polarity; used in HepG2 and L-02 cells. | |
| Probe 1 (IR-780 based) | ~700 | >700 | 140 nM | >0 | Based on the IR-780 hemicyanine skeleton; used in HepG2 cells. | |
| DCM-HNU | Not specified | 658 | 170 nM | 205 | Large Stokes shift; used in HeLa cells and zebrafish. | |
| TMN-H2O2 | Not specified | 660 | 76 nM | 180 | Fast response time (~40 min); high selectivity. | |
| IR-990 | Not specified | 990 | 590 nM | 200 | NIR-II probe for in vivo imaging; used in HepG2 cells and mouse models. | |
| Mito-NIRHP | Not specified | 702 | 186 nM | Not specified | Mitochondria-targeting; used in cells and mice. |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents, cell culture and probe loading, and fluorescence imaging and data analysis.
Reagent Preparation
-
Probe Stock Solution: Prepare a stock solution of the this compound probe (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (DMSO). Store the stock solution at -20°C, protected from light.
-
Working Probe Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS).
-
H2O2 Positive Control: Prepare a fresh solution of H2O2 (e.g., 50-100 µM) in cell culture medium to be used as a positive control for inducing intracellular H2O2 production.
-
Inducers and Inhibitors (Optional):
-
PMA (Phorbol 12-myristate 13-acetate): To induce endogenous H2O2 production, prepare a stock solution in DMSO and dilute to a final concentration of 1 µg/mL in cell culture medium.
-
NAC (N-acetyl-l-cysteine): As a ROS scavenger and negative control, prepare a stock solution in water and dilute to a final concentration of 1-5 mM in cell culture medium.
-
Cell Culture and Probe Loading
-
Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Cell Treatment (Optional): If investigating the effects of specific treatments on H2O2 levels, incubate the cells with the desired compounds (e.g., drugs, inducers, inhibitors) for the appropriate duration. For example, to induce H2O2 production, you can treat cells with PMA for 30 minutes. For a negative control, pre-incubate cells with NAC for 1 hour before adding an H2O2-inducing agent.
-
Probe Loading:
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the working probe solution to the cells.
-
Incubate the cells for a specific period (typically ranging from 30 to 120 minutes) at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for each probe and cell line. For the BC-B probe in HeLa cells, an incubation time of 110 minutes has been reported.
-
-
Washing: After incubation, remove the probe solution and wash the cells three times with pre-warmed PBS to remove any excess, non-internalized probe.
Fluorescence Imaging and Data Analysis
-
Image Acquisition:
-
Immediately after washing, add fresh pre-warmed cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope (e.g., confocal or wide-field) equipped with appropriate filters for the specific this compound probe. For example, for the BC-B probe, excitation at 561 nm and emission collection between 663-738 nm can be used.
-
Acquire images for all experimental groups (control, treated, positive control, etc.). It is crucial to use the same imaging settings (e.g., laser power, exposure time, gain) for all samples to ensure comparability.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ, CellProfiler).
-
Subtract the background fluorescence from the measured intensity.
-
Normalize the fluorescence intensity of the treated groups to the control group to determine the fold-change in intracellular H2O2 levels.
-
For a more quantitative analysis, a calibration curve can be generated by incubating probe-loaded cells with known concentrations of exogenous H2O2. This allows for the estimation of absolute intracellular H2O2 concentrations.
-
Visualizations
Signaling Pathway of H2O2
Caption: Simplified H2O2 signaling pathway.
Experimental Workflow
Caption: Workflow for intracellular H2O2 quantification.
Probe Activation Mechanism
Caption: General mechanism of this compound probe activation.
References
- 1. Fluorescent probes for in vitro and in vivo quantification of hydrogen peroxide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide [frontiersin.org]
- 4. preprints.org [preprints.org]
Visualizing Hydrogen Peroxide in a Murine Model of Acute Inflammation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that plays a dual role in biological systems. It is essential for cellular signaling and immune responses, but its overproduction is a hallmark of oxidative stress and inflammation, contributing to the pathogenesis of numerous diseases.[1][2][3] The ability to visualize and quantify H₂O₂ in vivo is critical for understanding its physiological and pathological roles and for the development of novel therapeutics. This document provides detailed protocols for visualizing H₂O₂ in a murine model of acute inflammation using fluorescent and chemiluminescent probes.
Probes for In Vivo H₂O₂ Detection
A variety of fluorescent and chemiluminescent probes have been developed for the detection of H₂O₂ in living systems.[4][5] Boronate-based probes are particularly common, as they react chemoselectively with H₂O₂ to yield a fluorescent product. Chemiluminescent probes offer the advantage of a high signal-to-noise ratio due to the absence of background fluorescence. Near-infrared (NIR) probes are well-suited for in vivo imaging due to deeper tissue penetration.
Quantitative Data of H₂O₂ Probes
| Probe Name | Type | Excitation (nm) | Emission (nm) | Detection Limit | Key Features | Reference |
| AB1 | Near-Infrared Ratiometric/Turn-on Fluorescent | ~650 | ~670 (ratiometric) | 0.42 µM | Ratiometric and turn-on response to H₂O₂ with high sensitivity and specificity. Suitable for in vivo imaging in a murine model of acute inflammation. | |
| Peroxalate Nanoparticles | Chemiluminescent | N/A | 460-630 (tunable) | Nanomolar sensitivity | High specificity and sensitivity for H₂O₂. Capable of deep-tissue imaging. | |
| H₂O₂-CL-510 | Chemiluminescent | N/A | ~510 | Not specified | Highly selective and sensitive with a rapid 430-fold enhancement of chemiluminescence. Used to visualize H₂O₂ fluxes in rat brains. | |
| PAM-BN-PB | Fluorescent (ICT-based) | Not specified | Not specified | Not specified | Fast response to H₂O₂ in minutes, both in vitro and in vivo. | |
| Peroxy Caged Luciferin-1 (PCL-1) | Bioluminescent | N/A | Not specified | Not specified | Chemoselective bioluminescent probe for real-time detection of H₂O₂ in living animals. | |
| Naphthylimide Peroxide Probe (NPP) | Two-Photon Fluorescent | 740 (blue), 810 (green) | Blue to Green transition | Not specified | High sensitivity and selectivity with two-photon excitation property for detecting inflammation-produced H₂O₂. |
Experimental Protocols
Murine Model of Acute Inflammation (LPS-Induced)
This protocol describes the induction of acute inflammation in mice via intraperitoneal (IP) injection of lipopolysaccharide (LPS).
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles (27-gauge)
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
LPS Preparation: Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Induction of Inflammation:
-
Gently restrain the mouse.
-
Administer a single intraperitoneal injection of LPS solution at a dose of 1-5 mg/kg body weight.
-
A control group should be injected with an equivalent volume of sterile saline.
-
-
Monitoring: Monitor the mice for signs of inflammation, which typically develop within 2-4 hours post-injection.
In Vivo Imaging of H₂O₂
This protocol outlines the general procedure for in vivo imaging of H₂O₂ using a suitable probe. Specific parameters will vary depending on the chosen probe and imaging system.
Materials:
-
Selected H₂O₂ probe (e.g., AB1, Peroxalate Nanoparticles)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS)
-
Mice with induced acute inflammation
Procedure:
-
Probe Administration:
-
Prepare the H₂O₂ probe according to the manufacturer's instructions.
-
Administer the probe to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection). The timing of administration relative to LPS injection should be optimized based on the probe's pharmacokinetics. For example, with peroxalate nanoparticles, injection can be done 4 hours after LPS administration.
-
-
Anesthesia: Anesthetize the mice using isoflurane or another suitable anesthetic agent.
-
Imaging:
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire images at the appropriate excitation and emission wavelengths for the chosen fluorescent probe, or in luminescence mode for chemiluminescent probes.
-
Image acquisition should be performed at various time points post-probe administration to capture the peak signal.
-
-
Data Analysis:
-
Quantify the signal intensity from the region of interest (e.g., the peritoneal cavity).
-
Compare the signal from the LPS-treated group to the saline-treated control group. A significant increase in signal in the inflamed mice indicates the presence of H₂O₂. Mice treated with LPS and peroxalate nanoparticles have been shown to generate almost twice the chemiluminescence intensity compared to control mice.
-
Signaling Pathway and Experimental Workflow
H₂O₂ Production in Acute Inflammation
During acute inflammation induced by LPS, immune cells such as macrophages and neutrophils are activated. This activation leads to the production of ROS, including H₂O₂, through the action of enzymes like NADPH oxidase.
Caption: Signaling pathway of LPS-induced H₂O₂ production in acute inflammation.
Experimental Workflow for H₂O₂ Visualization
The following diagram illustrates the key steps in the experimental workflow for visualizing H₂O₂ in a murine model of acute inflammation.
Caption: Experimental workflow for in vivo H₂O₂ visualization.
References
- 1. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. scispace.com [scispace.com]
- 4. Fluorescent Probes Used for Detection of Hydrogen Peroxide under Biological Conditions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application of Near-Infrared (NIR) Hydrogen Peroxide (H₂O₂) Probes in the Study of Neurodegenerative Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A growing body of evidence implicates oxidative stress, particularly the overproduction of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), as a key contributor to the pathogenesis of these debilitating conditions.[1][2] H₂O₂ acts as a signaling molecule at physiological concentrations but can induce cellular damage at elevated levels.[2][3] The development of near-infrared (NIR) fluorescent probes for H₂O₂ detection offers a powerful tool for studying the role of oxidative stress in neurodegeneration in real-time and in vivo, owing to the advantages of NIR light, including deeper tissue penetration and reduced autofluorescence.[4]
These application notes provide a comprehensive overview of the use of NIR-H₂O₂ probes in neurodegenerative disease research, including a summary of currently available probes, detailed experimental protocols for their application, and visualization of relevant signaling pathways.
Quantitative Data of Selected NIR-H₂O₂ Probes
The following table summarizes the key quantitative parameters of several NIR-H₂O₂ probes that have been utilized in the context of neurodegenerative disease models. This allows for a comparative assessment of their performance characteristics.
| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Response Time | Model System(s) Used | Reference(s) |
| NIR-HP1 | - | - | 0.27 µM | - | PD models | |
| ENBS-P | 640 | 720 | 0.2 µM | - | In vitro and in vivo models | |
| R-MA-SLM | 490 | 574 to 661 (ratiometric) | - | >5-fold faster in presence of Aβ | Neuronal cells, AD mouse model | |
| CRANAD-88 | - | NIR | - | - | AD mouse model | |
| AB1 | - | NIR | 0.42 µM | - | Living cells, mouse model of inflammation | |
| BC-B | 550 | 672 | 3 nM | ~110 min | HeLa cells | |
| NBO | 430 | 550 | 340 nM | ~45 min | HepG2 cells, mouse model of inflammation | |
| DCM-HNU | - | 658 | 0.17 µM | - | HeLa cells, zebrafish | |
| IR-990 | - | 990 (NIR-II) | 0.59 µM | - | HepG2 cells, mouse model of liver injury |
Experimental Protocols
Protocol 1: In Vitro Detection of H₂O₂ in Neuronal Cell Culture
This protocol describes the use of a generic NIR-H₂O₂ probe for the detection of exogenous and endogenous H₂O₂ in a neuronal cell line (e.g., SH-SY5Y or N2a).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
NIR-H₂O₂ probe (e.g., BC-B)
-
H₂O₂ solution (30%)
-
Phorbol 12-myristate 13-acetate (PMA) for inducing endogenous H₂O₂
-
N-acetylcysteine (NAC) as a ROS scavenger
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope with NIR imaging capabilities
Procedure:
-
Cell Culture: Culture neuronal cells in a 35 mm glass-bottom dish suitable for confocal microscopy until they reach 80-90% confluency.
-
Probe Loading:
-
Prepare a stock solution of the NIR-H₂O₂ probe (e.g., 1 mM BC-B in DMSO).
-
Dilute the stock solution in serum-free cell culture medium to a final concentration of 10 µM.
-
Remove the culture medium from the cells, wash once with PBS, and add the probe-containing medium.
-
Incubate the cells for 110 minutes at 37°C in a CO₂ incubator.
-
-
Detection of Exogenous H₂O₂:
-
After probe loading, wash the cells three times with PBS.
-
Add fresh culture medium containing 50 µM H₂O₂ to the cells.
-
Incubate for 30 minutes at 37°C.
-
For a negative control, pre-treat cells with 1 mM NAC for 1 hour before adding H₂O₂.
-
-
Detection of Endogenous H₂O₂:
-
After probe loading, wash the cells three times with PBS.
-
Add fresh culture medium containing an inducer of endogenous H₂O₂ (e.g., 1 µg/mL PMA) and incubate for 30 minutes.
-
For a negative control, pre-treat cells with 1 mM NAC for 1 hour before adding the inducer.
-
-
Confocal Microscopy:
-
Wash the cells three times with PBS.
-
Add fresh PBS or imaging buffer to the dish.
-
Image the cells using a confocal microscope. For a probe like BC-B, use an excitation wavelength of 561 nm and collect emission between 663-738 nm.
-
Acquire images for all experimental conditions (control, H₂O₂/PMA treated, and NAC treated).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells in each condition using image analysis software (e.g., ImageJ).
-
Normalize the fluorescence intensity of the treated groups to the control group.
-
Protocol 2: In Vivo Imaging of H₂O₂ in a Mouse Model of Alzheimer's Disease
This protocol provides a generalized procedure for the in vivo imaging of H₂O₂ in the brain of a transgenic mouse model of AD (e.g., 5XFAD) using a blood-brain barrier (BBB) penetrable NIR-H₂O₂ probe.
Materials:
-
Transgenic AD mice (e.g., 5XFAD) and wild-type (WT) littermates.
-
BBB-penetrable NIR-H₂O₂ probe (e.g., R-MA-SLM).
-
Anesthetic (e.g., isoflurane).
-
In vivo imaging system (e.g., IVIS Spectrum).
-
Saline or other appropriate vehicle for probe injection.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (e.g., 2% for induction, 1.5% for maintenance).
-
Remove hair from the head region to minimize fluorescence interference.
-
Place the anesthetized mouse in the in vivo imaging system.
-
-
Probe Administration:
-
Prepare a solution of the NIR-H₂O₂ probe in a suitable vehicle (e.g., R-MA-SLM at 20 mg/kg body weight).
-
Inject the probe solution intravenously (e.g., via the tail vein).
-
-
In Vivo Imaging:
-
Acquire whole-brain fluorescence images at different time points post-injection (e.g., 15, 30, 60, and 120 minutes) to determine the optimal imaging window.
-
For a ratiometric probe like R-MA-SLM, acquire images in two different emission channels (e.g., green channel: 500-600 nm and red channel: 650-700 nm) with an appropriate excitation wavelength (e.g., 488 nm).
-
-
Ex Vivo Brain Slice Imaging (Optional but Recommended):
-
After the final in vivo imaging time point, euthanize the mouse.
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde.
-
Excise the brain and prepare brain slices (e.g., 30 µm thick) using a cryostat.
-
Image the brain slices using a confocal or fluorescence microscope to confirm the localization of the probe and its response to H₂O₂ in specific brain regions.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the region of interest (i.e., the brain) from the in vivo images.
-
For ratiometric probes, calculate the ratio of the fluorescence intensities from the two emission channels.
-
Compare the fluorescence signals between the AD and WT mice.
-
Signaling Pathways and Experimental Workflows
H₂O₂-Mediated Signaling in Neurodegeneration
Hydrogen peroxide can act as a signaling molecule that, in excess, contributes to neuronal damage through various pathways. One key pathway involves the transcription factor Nrf2, which regulates the expression of antioxidant genes. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant enzymes. H₂O₂ can also induce apoptotic cell death pathways.
References
- 1. Imaging hydrogen peroxide in Alzheimer's disease via cascade signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The redox language in neurodegenerative diseases: oxidative post-translational modifications by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Real-time Imaging of H2O2 in Drug-Induced Liver Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the real-time imaging of hydrogen peroxide (H₂O₂) in preclinical models of drug-induced liver injury (DILI). The protocols and data presented herein are essential for understanding the role of oxidative stress in DILI and for the evaluation of novel therapeutic interventions.
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. A key mechanism underlying DILI is the excessive production of reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), which leads to oxidative stress and subsequent cellular damage.[1][2][3] Real-time imaging of H₂O₂ in DILI models offers a powerful tool to study the dynamic processes of liver injury and to assess the efficacy of hepatoprotective agents. This document outlines detailed protocols for inducing DILI in both in vitro and in vivo models and for the subsequent real-time imaging of H₂O₂ using fluorescent and chemiluminescent probes.
Key Concepts and Signaling Pathways
In DILI, the metabolism of certain drugs, such as acetaminophen (APAP), can lead to the formation of reactive metabolites.[4][5] These metabolites deplete cellular glutathione (GSH) stores, leading to an accumulation of ROS and mitochondrial dysfunction. The overproduction of H₂O₂ is a central event in this process, triggering downstream signaling cascades that result in hepatocyte necrosis and apoptosis. Key signaling pathways implicated in H₂O₂-mediated liver injury include the c-Jun N-terminal kinase (JNK) pathway, which, upon activation, translocates to the mitochondria and induces cell death. Additionally, protein kinase C (PKC) and AMP-activated protein kinase (AMPK) signaling have been shown to modulate H₂O₂-induced necrosis in hepatocytes.
Below is a diagram illustrating the central role of H₂O₂ in drug-induced liver injury.
Caption: Signaling pathway of H₂O₂ in drug-induced liver injury.
Data Presentation: In Vitro and In Vivo H₂O₂ Detection
The following tables summarize quantitative data from studies utilizing various probes for the real-time imaging of H₂O₂ in DILI models.
Table 1: In Vitro H₂O₂ Detection in DILI Cell Models
| Probe Name | Cell Line | DILI Inducer | Fold Increase in Signal | Limit of Detection (LOD) | Reference |
| IR-990 | HepG2 | Acetaminophen | Not specified | 0.59 µM | |
| Z-1065 | L-02 | Isoniazid | Significant increase | Not specified | |
| LW-OTf | HL-7702 | Acetaminophen | Significant increase | Not specified |
Table 2: In Vivo H₂O₂ Detection in DILI Animal Models
| Probe Name | Animal Model | DILI Inducer | Fold Increase in Signal | Imaging Modality | Reference |
| IR-990 | Mouse | Acetaminophen | 11.3 (Signal-to-Background) | NIR-II Fluorescence | |
| Z-1065 | Mouse | Isoniazid | Significantly higher than control | NIR-II Fluorescence | |
| LW-OTf | Mouse | Acetaminophen | 1.54-fold (400 mg/kg) to 2.46-fold (600 mg/kg) | Near-Infrared Fluorescence | |
| ZGGO:Cr-Fc | Mouse | Acetaminophen | 20.9 (Signal-to-Noise Ratio) | Persistent Luminescence | |
| CF-SPN | Mouse | Acetaminophen / Isoniazid | Not specified | Chemiluminescence / Fluorescence |
Experimental Protocols
In Vitro DILI Model and H₂O₂ Imaging
This protocol describes the induction of DILI in a hepatocyte cell line and the subsequent real-time imaging of H₂O₂ using a fluorescent probe.
Caption: Experimental workflow for in vitro H₂O₂ imaging in DILI.
Materials:
-
Hepatocyte cell line (e.g., HepG2, L-02, HL-7702)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
DILI-inducing drug (e.g., Acetaminophen, Isoniazid)
-
H₂O₂-sensitive fluorescent probe (e.g., IR-990, Z-1065)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the chosen hepatocyte cell line in a suitable medium until they reach 80-90% confluency in a confocal dish.
-
Drug Treatment:
-
Prepare a stock solution of the DILI-inducing drug in a suitable solvent (e.g., DMSO or PBS).
-
Treat the cells with the drug at a predetermined concentration and for a specific duration to induce liver injury. Include a vehicle-treated control group.
-
-
Probe Incubation:
-
Following drug treatment, wash the cells twice with PBS.
-
Incubate the cells with the H₂O₂-sensitive fluorescent probe at a recommended concentration (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
-
Real-time Imaging:
-
After incubation, wash the cells again with PBS to remove any excess probe.
-
Immediately image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Acquire images at different time points to monitor the dynamics of H₂O₂ production.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between the drug-treated and control groups to determine the fold-increase in H₂O₂ production.
-
In Vivo DILI Model and H₂O₂ Imaging
This protocol details the induction of DILI in a mouse model and the subsequent in vivo imaging of H₂O₂.
Caption: Experimental workflow for in vivo H₂O₂ imaging in DILI.
Materials:
-
Mice (e.g., Balb/c or C57BL/6)
-
DILI-inducing drug (e.g., Acetaminophen)
-
H₂O₂-sensitive in vivo probe (e.g., IR-990, Z-1065)
-
Saline solution
-
In vivo imaging system (e.g., NIR-II fluorescence imaging system)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
DILI Induction:
-
Fast the mice overnight before drug administration.
-
Induce DILI by intraperitoneal (i.p.) injection of acetaminophen (e.g., 300-600 mg/kg body weight) dissolved in warm saline. A control group should receive an equivalent volume of saline.
-
-
Probe Administration:
-
At a specific time point after DILI induction (e.g., 2-6 hours), administer the H₂O₂-sensitive probe via intravenous (i.v.) injection. The dosage will depend on the specific probe being used.
-
-
In Vivo Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mice in the in vivo imaging system and acquire images at various time points post-probe injection. Use the appropriate filters for the probe's excitation and emission spectra.
-
-
Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice.
-
Harvest the liver and other major organs for ex vivo imaging to confirm the probe's biodistribution and accumulation in the liver.
-
Fix the liver tissue in formalin for subsequent histological analysis (e.g., H&E staining) to confirm the extent of liver injury.
-
Conclusion
The real-time imaging of H₂O₂ in DILI models provides invaluable insights into the pathogenesis of liver injury and serves as a critical tool for the preclinical evaluation of new drugs. The protocols and data presented here offer a foundation for researchers to design and execute robust experiments to investigate the role of oxidative stress in DILI. The continued development of novel and more sensitive probes will further enhance our ability to understand and combat this significant clinical problem.
References
- 1. Smart Persistent Luminescence Imaging for Early Diagnosis of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the study of acetaminophen-induced liver injury [frontiersin.org]
- 5. Advances in the study of acetaminophen-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low signal with Nir-H2O2 fluorescent probes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescent probes for the detection of hydrogen peroxide (H2O2).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Low or No Fluorescence Signal
Q1: I am not seeing any fluorescent signal, or the signal is very weak. What are the possible causes?
A weak or absent signal is a common issue that can arise from several factors related to the probe itself, the experimental conditions, or the imaging setup.
Possible Causes & Solutions:
-
Insufficient Probe Concentration: The concentration of the probe may be too low for detection. It is recommended to perform a titration to find the optimal concentration.[1][2]
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Suboptimal Incubation Time: The probe may not have had enough time to react with the intracellular H2O2. Incubation times can vary significantly between different probes and cell types.[3]
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Low Endogenous H2O2 Levels: The cells may not be producing enough H2O2 to generate a detectable signal. Consider using a positive control by stimulating cells with an agent known to induce H2O2 production, such as phorbol-12-myristate-13-acetate (PMA).[4]
-
Incorrect Excitation/Emission Wavelengths: Ensure that the filter sets on your microscope or plate reader match the spectral properties of your specific NIR-H2O2 probe.[5]
-
Photobleaching: NIR fluorophores can be susceptible to photobleaching. Minimize light exposure to the samples and use an anti-fade mounting medium if possible.
-
Probe Instability: Ensure the probe is stored correctly and has not degraded. Prepare fresh dilutions of the probe for each experiment.
High Background Signal
Q2: My background fluorescence is very high, making it difficult to distinguish the signal. How can I reduce it?
High background can obscure the specific signal from the probe and is often caused by autofluorescence, nonspecific probe binding, or contaminated reagents.
Possible Causes & Solutions:
-
Cellular Autofluorescence: Autofluorescence from cellular components is a common source of background noise, particularly at shorter wavelengths. Using NIR probes helps to minimize this, but it can still be a factor.
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If possible, use phenol red-free media during the experiment, as it can be a significant source of background fluorescence.
-
-
Nonspecific Probe Binding: The probe may be binding to cellular components other than H2O2.
-
Solution: Increase the number and stringency of wash steps after probe incubation to remove any unbound probe.
-
-
Contaminated Reagents: Buffers or media may be contaminated with fluorescent impurities.
-
Solution: Prepare fresh buffers and media using high-purity reagents.
-
Experimental Design & Controls
Q3: What are the essential controls I should include in my experiment?
Proper controls are crucial for interpreting your results accurately.
Essential Controls:
-
Unstained Cells: To assess the level of cellular autofluorescence.
-
Positive Control: Cells treated with a known inducer of H2O2 (e.g., PMA) to confirm that the probe is working.
-
Negative Control: Cells pre-treated with an H2O2 scavenger, such as N-acetyl-l-cysteine (NAC), before adding the probe. This should result in a significantly reduced signal.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for various this compound fluorescent probes. Note that these are starting points, and optimal conditions should be determined for your specific experimental setup.
Table 1: Recommended Probe Concentrations and Incubation Times
| Probe Name | Typical Concentration (µM) | Typical Incubation Time (min) | Cell Line Example |
| BC-B | 10 | 110 | HeLa |
| NBO | 10 | 30 | HepG2 |
| IR-990 | 10 | 30 | HepG2 |
| TPNR-H2O2 | 5 | 40 | HeLa |
| Bio-B-Cy | 10 | 30 | 4T1 |
Table 2: Example Instrument Settings for NIR Fluorescence Imaging
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength | Match to probe's excitation maximum (typically 650-800 nm) | Ensures efficient excitation of the fluorophore. |
| Emission Filter | Long-pass or band-pass filter appropriate for the probe's emission spectrum (typically >700 nm) | Collects the emitted fluorescence while blocking excitation light. |
| Exposure Time | As low as possible to achieve a good signal-to-noise ratio | Minimizes photobleaching and phototoxicity. |
| Gain | Adjust to amplify the signal without introducing excessive noise | High gain can increase noise, so it should be used judiciously. |
Experimental Protocols
General Protocol for Live-Cell Imaging of H2O2 with NIR Probes
This protocol provides a general framework. You may need to optimize probe concentration, incubation times, and other parameters for your specific probe and cell type.
-
Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere overnight.
-
Cell Treatment (Optional): If investigating the effects of a specific treatment on H2O2 production, treat the cells with your compound of interest for the desired duration.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Immediately before use, dilute the stock solution to the desired final concentration in serum-free medium or an appropriate buffer (e.g., PBS).
-
Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate in the dark at 37°C for the recommended time.
-
Washing: Remove the probe solution and wash the cells 2-3 times with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, phenol red-free medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with the appropriate NIR filter set.
-
Controls: Prepare parallel samples for your controls (unstained, positive, and negative) and image them under the same conditions.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of a typical this compound fluorescent probe.
Caption: General experimental workflow for cellular H2O2 detection.
Caption: Troubleshooting decision tree for low fluorescence signal.
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Nir-H2O2 probe interference from other reactive oxygen species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from other reactive oxygen species (ROS) when using near-infrared hydrogen peroxide (Nir-H2O2) probes.
Frequently Asked Questions (FAQs)
Q1: My this compound probe is showing a fluorescent signal even in my negative control cells. What could be the cause?
A1: This could be due to several factors:
-
Autofluorescence: The inherent fluorescence of cells or components in your culture medium can contribute to background signal.
-
Probe Instability: The probe itself might be unstable under your experimental conditions (e.g., pH, temperature), leading to spontaneous fluorescence.
-
Interference from other ROS: Your cells might have a high basal level of other reactive oxygen species that are cross-reacting with the probe. The most common interfering species are peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1][2][3]
Q2: I suspect another ROS is interfering with my this compound probe. How can I confirm this?
A2: You can perform a series of control experiments:
-
Use of Scavengers: Pre-incubate your cells with specific scavengers for the suspected interfering ROS. For example, use uric acid for peroxynitrite or taurine for hypochlorous acid, and observe if the signal from your this compound probe decreases.
-
In Vitro Selectivity Assay: Test the response of your probe to various ROS in a cell-free system. This will help you characterize the probe's selectivity profile. (See Experimental Protocols section for a detailed guide).
-
Use of ROS Inducers and Inhibitors: Treat your cells with known inducers and inhibitors of different ROS to see how the signal from your this compound probe is modulated. For example, SIN-1 is a peroxynitrite donor.
Q3: Are all this compound probes based on the same chemistry? Does this affect interference?
A3: Many this compound probes, particularly those based on boronate esters, share a similar detection mechanism.[2][4] This mechanism involves the oxidation of the boronate group by H2O2, which leads to the release of a fluorophore. However, this same mechanism can be triggered by other potent oxidizing agents like peroxynitrite and hypochlorous acid, often with much faster reaction rates. Therefore, boronate-based probes are particularly susceptible to this type of interference.
Q4: How can I minimize interference from other ROS in my experiments?
A4: To minimize interference, consider the following strategies:
-
Choose a Highly Selective Probe: Whenever possible, select a probe that has been demonstrated to have high selectivity for H2O2 over other ROS. Check the manufacturer's data and the relevant literature.
-
Optimize Probe Concentration: Use the lowest effective concentration of the probe to minimize off-target reactions.
-
Include Proper Controls: Always include negative controls (untreated cells), positive controls (cells treated with a known H2O2 inducer), and controls with appropriate ROS scavengers.
-
Consider the Biological Context: Be aware of the specific ROS that are likely to be present in your experimental model and choose your probe and controls accordingly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in control samples | 1. Cellular autofluorescence.2. Probe instability or degradation.3. Basal levels of interfering ROS. | 1. Image cells before probe loading to assess autofluorescence. Use a different emission filter if necessary.2. Check the probe's stability in your experimental buffer and temperature. Prepare fresh probe solutions for each experiment.3. Use specific ROS scavengers to identify and quench the interfering species. |
| Unexpectedly strong or rapid fluorescence signal | 1. Interference from highly reactive ROS like peroxynitrite (ONOO⁻) or hypochlorous acid (HOCl).2. Probe concentration is too high. | 1. Perform a selectivity assay (see Experimental Protocols). Use scavengers for ONOO⁻ (e.g., uric acid) or HOCl (e.g., taurine) to see if the signal is reduced.2. Titrate the probe to determine the optimal, lowest effective concentration. |
| No or weak signal after H2O2 stimulation | 1. Ineffective H2O2 stimulation.2. Probe is not cell-permeable or is being actively exported.3. Incorrect filter set on the microscope. | 1. Confirm the effectiveness of your H2O2 stimulus with an independent method.2. Check the literature for the specific probe's cellular uptake characteristics. Consider using a different probe.3. Ensure your microscope's excitation and emission filters are appropriate for the probe's spectral properties. |
| Signal fades quickly (photobleaching) | 1. Excessive exposure to excitation light. | 1. Reduce the intensity and duration of the excitation light. Use a neutral density filter. Acquire images in a time-series with longer intervals. |
Quantitative Data on Probe Interference
Many this compound probes utilize a boronate-based reaction mechanism. While effective for detecting H2O2, this mechanism is highly susceptible to interference from other potent oxidants. The following table summarizes the relative reaction rates of boronate-based probes with common reactive oxygen species.
| Interfering Species | Chemical Formula | Typical Reaction Rate Constant (k) with Boronates (M⁻¹s⁻¹) | Fold-Increase in Reactivity vs. H2O2 |
| Hydrogen Peroxide | H2O2 | ~1 - 2.2 | - |
| Peroxynitrite | ONOO⁻ | ~1.6 x 10⁶ | ~1,000,000x |
| Hypochlorous Acid | HOCl | ~6.2 x 10³ | ~3,000x |
Note: The exact reaction rates can vary depending on the specific boronate probe and experimental conditions.
Experimental Protocols
Protocol for In Vitro Selectivity Assay of a this compound Probe
This protocol allows for the characterization of the probe's response to various ROS in a cell-free environment.
Materials:
-
This compound probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H2O2) solution
-
Sources of interfering ROS:
-
Peroxynitrite (ONOO⁻): e.g., SIN-1
-
Hypochlorous acid (HOCl): e.g., Sodium hypochlorite
-
Superoxide (O2•⁻): e.g., KO2 or a xanthine/xanthine oxidase system
-
Hydroxyl radical (•OH): e.g., Fenton reagent (Fe²⁺ + H2O2)
-
-
96-well black plate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the this compound probe in an appropriate solvent (e.g., DMSO).
-
In the 96-well plate, prepare solutions of the probe at its working concentration in PBS.
-
To different wells, add solutions of H2O2 and the various interfering ROS at a range of concentrations. Include a control well with only the probe in PBS.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the probe.
-
Plot the fluorescence intensity against the concentration of each ROS to determine the probe's response profile.
Signaling Pathways and Experimental Workflows
Reaction Mechanism of Boronate-Based this compound Probes and Interference by Other ROS
The following diagram illustrates the common reaction mechanism for boronate-based probes and how other reactive oxygen species can interfere.
Caption: Reaction mechanism of boronate-based this compound probes and interference.
Experimental Workflow for Troubleshooting Probe Interference in Live Cells
This diagram outlines a logical workflow for identifying and mitigating ROS interference during live-cell imaging experiments.
Caption: Workflow for troubleshooting this compound probe interference in live cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 4. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nir-H2O2 Probe Incubation in Cell Culture
Welcome to the technical support center for the Nir-H2O2 probe. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of this compound probes in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound probes?
This compound probes are near-infrared (NIR) fluorescent sensors designed to detect hydrogen peroxide (H₂O₂) in living cells.[1] The most common mechanism involves a boronate-based chemical trigger. In the absence of H₂O₂, the probe is in a non-fluorescent or weakly fluorescent state. Upon reaction with H₂O₂, the boronate group is oxidized and cleaved, releasing the NIR fluorophore and resulting in a "turn-on" fluorescent signal.[2][3] This allows for the visualization and quantification of H₂O₂ levels within cells.
Q2: What are the key advantages of using a near-infrared (NIR) probe?
NIR probes offer several advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and minimized interference from cellular autofluorescence, which is typically more prominent in the visible light spectrum.[4][5] This leads to a better signal-to-noise ratio and more sensitive detection of H₂O₂.
Q3: What is a typical concentration range for the this compound probe?
The optimal concentration of the this compound probe can vary depending on the specific probe, cell type, and experimental conditions. However, a general starting range is between 1 µM and 10 µM. It is always recommended to perform a concentration titration to determine the lowest effective concentration that provides a robust signal without inducing cytotoxicity.
Q4: How long should I incubate my cells with the this compound probe?
Incubation time is a critical parameter that requires optimization. Based on various studies, incubation times can range from as short as 10 minutes to over 110 minutes. Shorter incubation times may be sufficient for rapidly responding probes, while longer times might be necessary for others to allow for cellular uptake and hydrolysis by esterases, if applicable.
Q5: Can the this compound probe detect endogenous H₂O₂?
Yes, many this compound probes are sensitive enough to detect endogenous H₂O₂ produced by cells under physiological or stimulated conditions. For example, stimulation with phorbol-12-myristate-13-acetate (PMA) can induce endogenous H₂O₂ production, which can then be detected by the probe.
Troubleshooting Guide
Low or No Fluorescent Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Probe Concentration | Perform a titration to find the optimal probe concentration. Start with the manufacturer's recommended concentration and test a range of higher and lower concentrations. |
| Short Incubation Time | Increase the incubation time to allow for sufficient cellular uptake and reaction with H₂O₂. Test a time course (e.g., 15, 30, 60, 90 minutes) to determine the optimal duration. |
| Low H₂O₂ Levels | Ensure that your experimental conditions are suitable for generating detectable levels of H₂O₂. Consider using a positive control, such as treating cells with a known H₂O₂ inducer (e.g., PMA). |
| Incorrect Filter Sets/Imaging Settings | Verify that the excitation and emission wavelengths used for imaging match the spectral properties of the this compound probe. |
| Probe Degradation | Store the probe according to the manufacturer's instructions, protected from light and moisture. Prepare fresh working solutions for each experiment. |
High Background Fluorescence
| Possible Cause | Troubleshooting Steps |
| Excessive Probe Concentration | Use the lowest effective concentration of the probe determined from your titration experiments. |
| Insufficient Washing | After incubation with the probe, wash the cells thoroughly with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound probe. |
| Cellular Autofluorescence | Use phenol red-free culture medium during the experiment, as phenol red can be a source of background fluorescence. The use of a NIR probe should already minimize autofluorescence from cellular components like NADH and flavins. |
| Non-specific Binding | While less common with small molecule probes, consider including a blocking agent like bovine serum albumin (BSA) in your buffer if non-specific binding is suspected. |
Photobleaching
| Possible Cause | Troubleshooting Steps |
| Excessive Light Exposure | Minimize the exposure of your cells to the excitation light. Use the lowest laser power necessary to obtain a good signal and reduce the duration of image acquisition. |
| Probe Photostability | Some NIR probes are inherently more photostable than others. If photobleaching is a persistent issue, consider trying a different this compound probe. |
Cell Toxicity
| Possible Cause | Troubleshooting Steps |
| High Probe Concentration | High concentrations of fluorescent probes can be cytotoxic. Perform a cell viability assay (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range for your specific cell line. |
| Prolonged Incubation Time | Long exposure to the probe, even at lower concentrations, may affect cell health. Optimize for the shortest incubation time that provides a reliable signal. |
Quantitative Data Summary
Recommended Starting Concentrations and Incubation Times for this compound Probes in Various Cell Lines
| Cell Line | Probe Concentration (µM) | Incubation Time (minutes) | Reference |
| HeLa | 5 | 30 | |
| HeLa | 10 | 110 | |
| HepG2 | 20 | Not specified | |
| DU-145 | 10 | 10 | |
| RAW264.7 | 5 | 30 | |
| A431 | 1-5 (optimized) | 20 |
Note: These are starting points. Optimal conditions should be determined experimentally for your specific assay.
Factors Influencing Signal-to-Noise Ratio
| Factor | Recommendation for Optimization |
| Probe Concentration | Titrate to find the lowest concentration with the highest signal over background. |
| Incubation Time | Optimize for the point of maximum signal without a significant increase in background. |
| Washing Steps | Perform at least two gentle washes with PBS after probe incubation. |
| Culture Medium | Use phenol red-free medium during the final incubation and imaging steps. |
| Excitation Intensity | Use the lowest laser power that provides a clear signal to minimize photobleaching and phototoxicity. |
Experimental Protocols
General Protocol for Detecting Exogenous H₂O₂
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Cell Seeding: Seed cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency (typically 70-80%).
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Probe Preparation: Prepare a stock solution of the this compound probe in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free culture medium or PBS.
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Probe Loading: Remove the culture medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate in a CO₂ incubator at 37°C for the optimized duration (e.g., 30-60 minutes), protected from light.
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Washing: After incubation, remove the probe solution and gently wash the cells two to three times with warm PBS to remove any unbound probe.
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H₂O₂ Stimulation: Add a solution of H₂O₂ at the desired concentration in serum-free medium or PBS to the cells and incubate for the desired time (e.g., 30 minutes).
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Imaging: Image the cells using a fluorescence microscope or confocal microscope equipped with the appropriate NIR filter sets.
Protocol for Detecting Endogenous H₂O₂
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Cell Seeding and Probe Loading: Follow steps 1-4 of the general protocol.
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Induction of Endogenous H₂O₂: After washing, add a stimulating agent (e.g., 1 µg/mL PMA) dissolved in serum-free medium to the cells. Incubate for the desired time to allow for H₂O₂ production (e.g., 30-60 minutes).
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Imaging: Proceed to image the cells as described in step 6 of the general protocol.
Visualizations
Caption: H₂O₂ signaling pathways in mammalian cells.
Caption: General experimental workflow for H₂O₂ detection.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. preprints.org [preprints.org]
- 2. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NIR-H2O2 Probe Experiments
Welcome to the technical support center for near-infrared (NIR) hydrogen peroxide (H2O2) probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using NIR-H2O2 probes over probes in the visible spectrum?
A1: NIR probes offer significant advantages for in vivo and deep-tissue imaging.[1][2] The near-infrared window (typically 700-900 nm) allows for deeper tissue penetration due to reduced light scattering by biological tissues.[1][2] Additionally, autofluorescence from endogenous molecules like NADH and flavins is significantly lower in the NIR range, leading to a higher signal-to-noise ratio.[2]
Q2: How do boronate-based this compound probes work?
A2: Most this compound probes utilize a boronate ester as a recognition site for H2O2. In its native state, the boronate group quenches the fluorescence of the NIR fluorophore. Upon reaction with H2O2, the boronate ester is cleaved, releasing the fluorophore and leading to a "turn-on" fluorescence signal. This mechanism provides high selectivity for H2O2 over other reactive oxygen species (ROS).
Q3: What is a typical concentration range for using this compound probes in cell culture?
A3: The optimal concentration should be determined empirically for each probe and cell line, but a typical starting range is 1-10 µM. It is recommended to perform a concentration titration to find the lowest effective concentration that provides a robust signal without inducing cytotoxicity.
Q4: Can this compound probes be used for quantitative measurements of H2O2?
A4: Many this compound probes exhibit a linear relationship between fluorescence intensity and H2O2 concentration within a specific range, allowing for quantitative analysis. However, it is crucial to establish a calibration curve with known concentrations of H2O2 under your experimental conditions. Some probes are also designed for ratiometric imaging, which can provide more accurate quantitative data by minimizing the effects of environmental variations.
Troubleshooting Guide
High background fluorescence is a common issue that can obscure the specific signal from your this compound probe. The following guide addresses potential causes and solutions in a question-and-answer format.
Q5: My background fluorescence is very high. What are the common causes and how can I reduce it?
A5: High background fluorescence can stem from several sources. Here are the most common culprits and how to address them:
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Autofluorescence: Biological samples naturally fluoresce, which can contribute to background noise.
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Solution: One of the main advantages of NIR probes is the inherently lower autofluorescence in this spectral region. However, if you still experience issues, ensure you are using appropriate spectral unmixing techniques if you are performing multiplex imaging. Including an unstained control sample is crucial to determine the baseline autofluorescence of your cells or tissue.
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Excess Probe Concentration: Using too high a concentration of the this compound probe is a frequent cause of high background.
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Solution: Perform a thorough concentration titration to identify the optimal probe concentration that maximizes the signal-to-background ratio. Start with a low concentration and incrementally increase it until a stable and specific signal is achieved without a significant rise in background.
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Inadequate Washing: Insufficient washing after probe incubation can leave unbound probe molecules in the imaging field, contributing to background fluorescence.
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Solution: Increase the number and duration of wash steps after probe incubation. Use a gentle washing buffer, such as pre-warmed phosphate-buffered saline (PBS), to avoid dislodging cells.
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Probe Aggregation: Some NIR probes can aggregate at high concentrations or in certain buffer conditions, leading to non-specific fluorescent puncta.
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Solution: Prepare fresh probe solutions for each experiment and avoid repeated freeze-thaw cycles. Ensure the probe is fully dissolved in an appropriate solvent (like DMSO) before diluting it into your aqueous imaging medium.
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Q6: The fluorescence signal is weak or absent. What should I check?
A6: A weak or non-existent signal can be due to several factors:
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Low H2O2 Levels: The concentration of H2O2 in your sample may be below the detection limit of the probe.
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Solution: Include a positive control by treating a sample with a known concentration of exogenous H2O2 to confirm the probe is functional. You can also use a stimulant like phorbol 12-myristate 13-acetate (PMA) to induce endogenous H2O2 production.
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Incorrect Imaging Settings: The excitation and emission wavelengths on your imaging system may not be optimal for the specific NIR probe you are using.
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Solution: Consult the manufacturer's specifications for the probe and ensure that your microscope's filters and laser lines match the probe's excitation and emission maxima.
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Photobleaching: Prolonged exposure to high-intensity excitation light can cause the fluorophore to photobleach, leading to signal loss.
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Solution: Minimize the exposure time and use the lowest possible laser power that still provides a detectable signal. If possible, use an anti-fade mounting medium for fixed samples.
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Q7: How does pH affect the performance of my this compound probe?
A7: The fluorescence of many NIR probes can be sensitive to pH. It is important to maintain a stable physiological pH (around 7.4) during your experiment. Some probes are designed to be stable over a broad pH range. It is recommended to check the product information for your specific probe to see if its fluorescence is pH-dependent and to perform experiments in a well-buffered medium.
Quantitative Data Summary
The performance of this compound probes can vary. The following table summarizes key quantitative data for several published probes to aid in probe selection and experimental design.
| Probe Name | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Signal-to-Background Ratio | Reference |
| BC-B | 550 | 672 | 122 | 3 nM | Not specified | |
| DCM-HNU | 453 | 658 | 205 | 170 nM | Not specified | |
| AB1 | Not specified | Not specified | Not specified | 0.42 µM | Not specified | |
| Probe 1 | Not specified | >700 | Not specified | 0.14 µM | Not specified | |
| IR-990 | Not specified | 990 | 200 | 0.59 µM | 11.3/1 | |
| NBO | 430 | 550 | Not specified | 340 nM | Not specified | |
| P1 | 410 | 653 | 243 | Not specified | Not specified | |
| P2 | 413 | 655 | 242 | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for common experiments using this compound probes. These should be adapted based on the specific probe and experimental system.
Protocol 1: Live Cell Imaging of H2O2
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Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
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Probe Preparation: Prepare a stock solution of the this compound probe in high-quality, anhydrous DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the final working concentration (typically 1-10 µM).
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Probe Incubation: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for the time recommended by the manufacturer (typically 30-60 minutes) at 37°C in a CO2 incubator, protected from light.
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Washing: After incubation, remove the probe solution and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.
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Imaging: Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background) to the cells. Image the cells using a fluorescence microscope equipped with the appropriate NIR laser lines and emission filters.
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(Optional) Positive Control: To confirm probe activity, treat a separate set of cells with a known concentration of H2O2 (e.g., 50-100 µM) for 30 minutes before or during probe incubation.
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(Optional) Endogenous H2O2 Stimulation: To visualize endogenous H2O2, cells can be treated with a stimulant such as PMA (1 µg/mL) prior to or during probe incubation.
Protocol 2: In Vivo Imaging of H2O2 in a Mouse Model
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Animal Model: Utilize an appropriate mouse model for your research question (e.g., a model of inflammation or cancer). All animal procedures should be performed in accordance with institutional guidelines.
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Probe Administration: Prepare the this compound probe solution in a biocompatible vehicle (e.g., PBS with a small percentage of DMSO or other solubilizing agents). Administer the probe to the mouse via an appropriate route (e.g., intravenous or intraperitoneal injection). The optimal dose should be determined through pilot studies.
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Imaging: At various time points after probe administration, anesthetize the mouse and place it in an in vivo imaging system (IVIS) or a similar instrument equipped for NIR fluorescence imaging.
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Image Acquisition: Acquire whole-body fluorescence images using the appropriate excitation and emission filter sets for your probe. An acquisition time of 10-60 seconds is typical, but may need to be optimized.
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Data Analysis: Quantify the fluorescence intensity in the region of interest (ROI) and compare it to background regions or to control animals.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Activation mechanism of a boronate-based this compound probe.
Caption: General workflow for live-cell imaging with this compound probes.
Caption: Troubleshooting logic for high background fluorescence.
References
Improving signal-to-noise ratio for in vivo Nir-H2O2 imaging
Welcome to the technical support center for in vivo Near-Infrared (NIR) hydrogen peroxide (H2O2) imaging. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the signal-to-noise ratio and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using NIR probes for in vivo H2O2 imaging?
A1: Imaging in the NIR window (typically 700-1700 nm) offers significant advantages for in vivo studies.[1][2] Biological tissues have lower absorption and scattering of NIR light compared to visible light, which allows for deeper tissue penetration.[1][2] Additionally, tissue autofluorescence is significantly reduced in the NIR range, leading to a higher signal-to-background ratio and improved sensitivity.[3]
Q2: How do I select the right NIR probe for my H2O2 imaging experiment?
A2: The ideal NIR probe for H2O2 detection should possess several key characteristics:
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High Selectivity: The probe should react specifically with H2O2 over other reactive oxygen species (ROS) to ensure accurate detection.
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High Sensitivity: A low limit of detection (LOD) is crucial for sensing physiological and pathological H2O2 levels.
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Good Photostability and Thermal Stability: The probe should resist degradation under light exposure and temperature fluctuations to allow for consistent imaging over time.
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NIR Excitation and Emission: The probe's spectral properties should fall within the NIR window to minimize autofluorescence and maximize tissue penetration.
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Large Stokes Shift: A significant separation between the excitation and emission maxima helps to minimize self-quenching and improve signal detection.
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Biocompatibility and Low Cytotoxicity: The probe should not be harmful to the biological system being studied.
Q3: What are the common sources of background noise in in vivo NIR imaging?
A3: The primary source of background noise in in vivo NIR imaging is tissue autofluorescence. This intrinsic fluorescence from endogenous molecules can obscure the signal from the NIR probe. Other factors include light scattering by tissues and the delivery vehicle of the probe.
Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio (SNR)
Problem: The fluorescence signal from the H2O2 probe is weak and difficult to distinguish from the background.
Possible Causes & Solutions:
| Cause | Solution |
| High Autofluorescence | 1. Dietary Modification: Switch rodents to a purified or chlorophyll-free diet for at least one week prior to imaging to reduce gut autofluorescence. 2. Wavelength Selection: Use longer excitation and emission wavelengths (NIR-II window, >1000 nm) to significantly reduce autofluorescence. 3. Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the probe's signal from the autofluorescence background. |
| Poor Probe Delivery/Accumulation | 1. Optimize Delivery Route: Test different administration routes (e.g., intravenous, intraperitoneal, direct injection) to determine the most effective delivery to the target tissue. 2. Targeting Moieties: Use probes conjugated with targeting ligands (e.g., antibodies, peptides, biotin) to enhance accumulation at the site of interest. 3. Verify in vitro: Confirm the probe's specificity and uptake in cell culture before moving to in vivo experiments. |
| Insufficient Probe Concentration | 1. Dose Escalation Study: Perform a dose-response experiment to determine the optimal probe concentration that provides a strong signal without causing toxicity. |
| Suboptimal Imaging Parameters | 1. Adjust Exposure Time and Gain: Optimize camera settings to maximize signal detection without saturating the detector. 2. Use Appropriate Filters: Ensure that the excitation and emission filters are correctly matched to the spectral properties of your NIR probe. |
Issue 2: Non-specific Signal or False Positives
Problem: Fluorescence signal is observed in regions where H2O2 is not expected, or the signal does not correlate with the expected biological activity.
Possible Causes & Solutions:
| Cause | Solution |
| Probe Reactivity with Other ROS | 1. Verify Probe Selectivity: Review the manufacturer's data or perform in vitro assays to confirm the probe's selectivity for H2O2 over other ROS (e.g., superoxide, hydroxyl radical). Many modern probes are designed for high selectivity. |
| Probe Accumulation in Non-target Tissues | 1. Biodistribution Studies: Perform ex vivo imaging of major organs after in vivo administration to assess the probe's biodistribution and identify areas of non-specific accumulation. 2. Targeted Probes: Employ probes with specific targeting moieties to increase localization to the desired tissue or cell type. |
| Autofluorescence Misinterpretation | 1. Acquire Pre-injection Images: Always capture baseline fluorescence images of the animal before administering the NIR probe to establish the endogenous autofluorescence profile. |
Quantitative Data Summary
The following table summarizes the performance characteristics of several recently developed NIR probes for H2O2 detection, providing a basis for comparison.
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Features |
| NBO | ~450 | ~550 (in response to H2O2) | 340 nmol/L | Dual-channel probe for H2O2 and polarity, AIE effect, good photostability. |
| DCM-HNU | Not specified | 658 | 0.17 µM | Large Stokes shift (205 nm), good selectivity. |
| TMN-H2O2 | Not specified | 660 | 76 nM | "Turn-on" probe with a 14.3-fold fluorescence increase, large Stokes shift (180 nm). |
| Probe 1 (IR-780 based) | ~780 | >700 | 0.14 µM | Based on the IR-780 hemicyanine skeleton, good cell permeability. |
| Bio-B-Cy | Not specified | 707 | 0.14 µM | Biotin-guided for tumor targeting. |
| AB1 | Not specified | Not specified | 0.42 µM | Ratiometric and turn-on response. |
| IR-990 | Not specified | 990 | 0.59 µM | NIR-II probe with a large Stokes shift (200 nm). |
Experimental Protocols
Protocol 1: General In Vivo NIR-H2O2 Imaging Workflow
This protocol outlines the key steps for a typical in vivo NIR imaging experiment to detect H2O2.
Caption: General workflow for in vivo this compound imaging experiments.
Methodology:
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Animal Preparation:
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If autofluorescence from diet is a concern, switch the animal to a purified or chlorophyll-free diet for at least one week prior to imaging.
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Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation) and maintain anesthesia throughout the imaging session.
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Remove fur from the imaging area to minimize light scattering and absorption.
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Probe Preparation:
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Dissolve the this compound probe in a biocompatible solvent (e.g., DMSO) and then dilute to the final working concentration in a suitable vehicle (e.g., saline, PBS).
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The final concentration of the organic solvent should be minimized to avoid toxicity.
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Imaging Procedure:
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Place the anesthetized animal in the imaging system.
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Acquire a baseline (pre-injection) image using the appropriate NIR filter set to determine the level of endogenous autofluorescence.
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Administer the prepared NIR probe via the chosen route (e.g., intravenous injection).
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Acquire a series of images over time to monitor the probe's distribution, accumulation at the target site, and activation by H2O2.
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Data Analysis:
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Define Regions of Interest (ROIs) over the target tissue and a background area.
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Quantify the mean fluorescence intensity within the ROIs at each time point.
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Calculate the signal-to-background ratio (SBR) by dividing the signal intensity in the target ROI by the intensity in the background ROI.
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Ex Vivo Validation (Optional):
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At the end of the in vivo imaging session, euthanize the animal and excise major organs.
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Image the excised organs to confirm the biodistribution of the probe and validate the in vivo findings.
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Signaling Pathway: H2O2-Mediated Probe Activation
Many NIR probes for H2O2 utilize a "turn-on" mechanism involving the oxidation of a boronate ester.
Caption: H2O2-mediated activation of a boronate-based NIR probe.
This diagram illustrates a common mechanism where the non-fluorescent or weakly fluorescent probe (containing a boronate ester) reacts with H2O2. This reaction cleaves the boronate group, releasing the active fluorophore (a phenol derivative), which results in a significant increase in NIR fluorescence. This "turn-on" response provides a high-contrast signal for H2O2 detection.
References
Cell permeability issues with Nir-H2O2 probes
Welcome to the technical support center for near-infrared (NIR) hydrogen peroxide (H2O2) probes. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing our probes for the detection of H2O2 in living cells and in vivo models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of the NIR-H2O2 probe for cell staining?
The optimal concentration of the this compound probe can vary depending on the specific probe, cell type, and experimental conditions. However, a good starting point for many this compound probes is a final concentration in the range of 1-10 µM.[1] It is highly recommended to perform a concentration titration to determine the optimal concentration for your specific experiment, balancing signal intensity with potential cytotoxicity.
Q2: What is the typical incubation time and temperature for staining cells with this compound probes?
For many cell lines, a typical incubation time is 30 minutes at 37°C.[1] However, the optimal time may vary. It is advisable to perform a time-course experiment to determine the shortest incubation time that yields a sufficient signal-to-noise ratio.
Q3: Are this compound probes compatible with live-cell imaging?
Yes, this compound probes are specifically designed for live-cell imaging.[1][2][3] Their excitation and emission in the near-infrared spectrum minimize phototoxicity and autofluorescence from cellular components, which are common issues with probes that use shorter wavelength excitation light.
Q4: How can I induce endogenous H2O2 production in my cells for a positive control?
Phorbol 12-myristate 13-acetate (PMA) is a commonly used stimulant to induce the production of endogenous H2O2 in cells, such as macrophages. Another option is to use rotenone, an inhibitor of the mitochondrial electron transport chain, which can also lead to increased reactive oxygen species (ROS) production, including H2O2.
Q5: Can I use an antioxidant as a negative control?
Yes, using an antioxidant like N-acetylcysteine (NAC) is an excellent way to confirm that the fluorescence signal is specific to H2O2. Pre-treating cells with NAC before or during probe incubation should lead to a significant reduction in the fluorescence signal.
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound probes.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Incorrect filter settings: The microscope filters do not match the excitation and emission spectra of the probe. 2. Low probe concentration: The concentration of the probe is too low for detection. 3. Insufficient incubation time: The probe has not had enough time to permeate the cells and react with H2O2. 4. Low H2O2 levels: The cells are not producing enough H2O2 to be detected. 5. Photobleaching: The probe has been exposed to excessive excitation light. | 1. Verify filter sets: Ensure that the excitation and emission filters on the microscope are appropriate for the specific this compound probe being used. 2. Optimize probe concentration: Perform a titration to find the optimal probe concentration (e.g., 1-10 µM). 3. Optimize incubation time: Increase the incubation time (e.g., 30-60 minutes) to allow for sufficient probe uptake and reaction. 4. Use a positive control: Treat cells with a known H2O2 inducer (e.g., PMA or exogenous H2O2) to confirm probe functionality. 5. Minimize light exposure: Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary. |
| High Background Fluorescence | 1. High probe concentration: Excess probe is nonspecifically binding to cellular components or the culture dish. 2. Autofluorescence: The cell culture medium or the cells themselves are autofluorescent. 3. Probe aggregation: The probe has precipitated out of solution. | 1. Reduce probe concentration: Lower the concentration of the probe used for staining. 2. Use phenol red-free medium: Switch to a phenol red-free medium for the duration of the experiment. 3. Ensure proper probe dissolution: Make sure the probe is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. |
| Cell Death or Altered Morphology | 1. Probe cytotoxicity: The probe concentration is too high, leading to toxic effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. 3. Phototoxicity: Excessive exposure to excitation light is damaging the cells. | 1. Perform a toxicity assay: Determine the maximum non-toxic concentration of the probe for your cell line. 2. Limit solvent concentration: Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%). 3. Reduce light exposure: Use the lowest possible excitation light intensity and exposure time that still provides a detectable signal. |
Experimental Protocols
Protocol 1: Detection of Exogenous H2O2 in Live Cells
This protocol describes the steps for detecting externally added H2O2 in cultured cells using a generic this compound probe.
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Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
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Probe Preparation: Prepare a stock solution of the this compound probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium to the final working concentration (e.g., 5 µM).
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Cell Treatment:
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Control Group: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the probe solution to the cells and incubate for 30 minutes at 37°C.
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H2O2 Group: Remove the culture medium and wash the cells once with pre-warmed PBS. Add a solution of H2O2 (e.g., 50 µM) in serum-free, phenol red-free medium and incubate for 30 minutes at 37°C. Then, add the this compound probe to the medium to the final working concentration and incubate for another 30 minutes at 37°C.
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Imaging: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe. Add fresh, pre-warmed, phenol red-free medium or PBS for imaging.
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Microscopy: Image the cells using a fluorescence microscope equipped with the appropriate NIR filter set.
Protocol 2: Detection of Endogenous H2O2 in Live Cells
This protocol outlines the procedure for detecting H2O2 produced by the cells themselves.
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Cell Culture: Plate cells on a suitable imaging dish and culture to the desired confluency.
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Probe Loading: Remove the culture medium, wash the cells once with pre-warmed PBS, and then incubate the cells with the this compound probe (e.g., 5 µM in serum-free, phenol red-free medium) for 30 minutes at 37°C.
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Induction of Endogenous H2O2:
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Control Group: After probe loading, wash the cells twice with PBS and add fresh phenol red-free medium.
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Stimulated Group: After probe loading, wash the cells twice with PBS and then treat them with an H2O2-inducing agent (e.g., 1 µg/mL PMA) in phenol red-free medium for a specific duration (e.g., 30-60 minutes) at 37°C.
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Imaging: Image the cells immediately after the stimulation period using a fluorescence microscope with the appropriate NIR filter set.
Visualizations
Caption: A generalized workflow for a cell-based experiment using this compound probes.
References
Technical Support Center: Minimizing Cytotoxicity of NIR-H2O2 Probes in Long-Term Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of near-infrared (NIR) hydrogen peroxide (H2O2) probes during long-term live-cell imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered when using NIR-H2O2 probes for extended imaging sessions.
| Problem | Potential Cause | Solution |
| High cell death or morphological changes observed early in the experiment, even with low light exposure. | Inherent chemical cytotoxicity of the probe. | 1. Lower Probe Concentration: Titrate the probe to the lowest effective concentration that provides a sufficient signal-to-noise ratio. 2. Reduce Incubation Time: Minimize the time cells are exposed to the probe before imaging. 3. Select a Less Toxic Probe: If possible, switch to a probe with a higher reported IC50 value or demonstrated lower cytotoxicity in your cell type (see Table 1). |
| Signal-to-noise ratio is poor, requiring high laser power and leading to phototoxicity. | 1. Suboptimal Probe Concentration: The probe concentration may be too low for adequate signal. 2. Probe Aggregation: Some NIR probes are prone to aggregation, which quenches fluorescence. 3. Incompatible Imaging Medium: Components in the medium may interfere with the probe's fluorescence. | 1. Optimize Probe Concentration: Carefully titrate the probe concentration to find the optimal balance between signal and toxicity. 2. Solubilizing Agents: Consult the probe's datasheet for recommended solubilizing agents (e.g., Pluronic F-127) to prevent aggregation. 3. Use Phenol Red-Free Medium: Phenol red can increase background fluorescence. Use a phenol red-free imaging medium. |
| Fluorescence signal is observed in unexpected cellular compartments. | Off-target binding of the probe. | 1. Review Probe Design: Understand the targeting moiety of your probe, if any. 2. Blocking Steps: If the probe has a specific binding target, consider appropriate blocking steps. 3. Lower Probe Concentration: High concentrations can lead to non-specific accumulation. |
| Inconsistent fluorescence intensity between experiments. | 1. Variability in H2O2 Levels: Cellular H2O2 levels can fluctuate with cell passage number, density, and media conditions. 2. Reaction with Other Reactive Species: Some boronate-based probes can react with other reactive oxygen and nitrogen species, such as peroxynitrite.[1][2] | 1. Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Use Specificity Controls: In pilot experiments, use scavengers for other reactive species to confirm the signal is predominantly from H2O2. |
| Rapid photobleaching of the probe. | High excitation light intensity and/or prolonged exposure. | 1. Reduce Excitation Power: Use the lowest laser power that provides an adequate signal. 2. Minimize Exposure Time: Use the shortest possible exposure time for your camera. 3. Use Antifade Reagents: Incorporate an antifade reagent in your imaging medium if compatible with live-cell imaging.[3] 4. Choose a Photostable Probe: Refer to manufacturer data or literature to select a more photostable this compound probe. |
Frequently Asked Questions (FAQs)
Q1: What are the main sources of cytotoxicity when using this compound probes?
A1: There are two primary sources of cytotoxicity:
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Chemical Cytotoxicity: The intrinsic toxicity of the probe molecule itself, independent of light exposure. This can be due to the probe's chemical structure, its concentration, and the duration of incubation.
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Phototoxicity: Light-induced cell damage that occurs when the fluorescent probe is excited by the imaging laser. This process can generate reactive oxygen species (ROS), leading to cellular stress and apoptosis.[4]
Q2: How can I distinguish between chemical cytotoxicity and phototoxicity?
A2: To differentiate between the two, you can perform a control experiment where you incubate the cells with the this compound probe for the same duration as your imaging experiment but without exposing them to the excitation light. If you still observe significant cell death, the primary cause is likely chemical cytotoxicity. If cell death is significantly higher in the illuminated sample, phototoxicity is the main contributor.
Q3: What is a safe concentration range for most this compound probes?
A3: The optimal concentration is highly probe- and cell-type-dependent. It is crucial to perform a dose-response experiment to determine the lowest concentration that provides a robust signal without inducing significant cytotoxicity. Generally, concentrations in the low micromolar range (1-10 µM) are a good starting point for many commercially available probes.[5]
Q4: Are there any imaging techniques that are better suited for long-term imaging with these probes?
A4: Yes, techniques that minimize light exposure to the sample are preferable. These include:
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Confocal microscopy with a resonant scanner: This allows for faster scanning and reduced pixel dwell time.
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Spinning disk confocal microscopy: This technique is generally gentler than point-scanning confocal as it uses lower laser power spread over a larger area.
-
Light-sheet fluorescence microscopy (LSFM): LSFM illuminates only a thin section of the sample at a time, significantly reducing overall phototoxicity.
Q5: Can I use antioxidants to reduce phototoxicity?
A5: Yes, supplementing the imaging medium with antioxidants like Trolox (a water-soluble vitamin E analog) or N-acetylcysteine (NAC) can help quench the reactive oxygen species generated during fluorescence excitation and reduce phototoxicity. However, it's important to test the effect of these antioxidants on your specific cell type and probe, as they can sometimes interfere with the experiment.
Quantitative Data on Probe Cytotoxicity
The following table summarizes available cytotoxicity data for some this compound probes. It is important to note that these values are highly dependent on the cell line and experimental conditions.
| Probe Name | Cell Line | Assay | IC50 Value / Viability | Incubation Time |
| BC-B | HeLa | MTT | >30 µM (high viability) | Not specified |
| P1 | MCF-10A, MCF-7, DU-145 | CCK-8 | Not toxic in all three cell lines | Not specified |
| P2 | MCF-10A, DU-145 | CCK-8 | No cytotoxicity observed | Not specified |
| P2 | MCF-7 | CCK-8 | 16.34 ± 4.42 µM | Not specified |
| NBO | Not specified | Not specified | >75% viability at 30 µmol/L | 12 hours |
Note: This table is compiled from various sources and is intended for informational purposes. Direct comparison between probes should be made with caution due to differing experimental setups.
Experimental Protocols
Protocol 1: Assessment of this compound Probe Cytotoxicity using MTT Assay
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a this compound probe.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
This compound probe
-
DMSO (for dissolving the probe)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay (e.g., 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.
-
Probe Preparation: Prepare a stock solution of the this compound probe in DMSO. Then, prepare a serial dilution of the probe in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of the this compound probe. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a period relevant to your long-term imaging experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 490-570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the probe concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Long-Term Live-Cell Imaging with Minimized Cytotoxicity
This protocol outlines a general workflow for long-term imaging of H2O2 dynamics while minimizing probe-induced cytotoxicity.
Materials:
-
Live cells cultured on a glass-bottom dish or chamber slide
-
Phenol red-free imaging medium supplemented with a stable buffer (e.g., HEPES)
-
This compound probe at the lowest effective concentration (determined from cytotoxicity and signal optimization experiments)
-
Microscope equipped with an environmental chamber (for temperature, CO2, and humidity control)
-
(Optional) Antioxidant such as Trolox or N-acetylcysteine (NAC)
Procedure:
-
Cell Preparation: Plate cells on an appropriate imaging dish and allow them to adhere and reach the desired confluency.
-
Probe Loading: Replace the culture medium with pre-warmed imaging medium containing the optimized concentration of the this compound probe. Incubate for the minimal time required for sufficient probe loading (typically 15-30 minutes).
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any excess, unbound probe.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber set to 37°C and 5% CO2.
-
Allow the sample to acclimate for at least 15-20 minutes before starting the acquisition.
-
Use the lowest possible laser power for the NIR excitation wavelength that provides a clear signal.
-
Set the camera exposure time to the minimum necessary for a good signal-to-noise ratio.
-
-
Image Acquisition:
-
Acquire images at the longest possible time intervals that still capture the dynamics of the biological process of interest. Avoid continuous illumination.
-
Use an autofocus system to maintain focus over the long term, but set it to operate only when necessary to minimize light exposure.
-
If imaging multiple positions, ensure that the stage movements are smooth to avoid stressing the cells.
-
-
Post-Acquisition Analysis: Analyze the images to quantify the changes in fluorescence intensity over time, which correspond to fluctuations in H2O2 levels.
Signaling Pathways and Experimental Workflows
Phototoxicity-Induced Apoptosis Signaling Pathway
Phototoxicity from fluorescent probes can induce apoptosis through both the intrinsic and extrinsic pathways. The generation of reactive oxygen species (ROS) is a key trigger in this process.
Caption: Phototoxicity-induced apoptosis pathways.
Experimental Workflow for Minimizing Probe Cytotoxicity
This workflow provides a logical sequence of steps to optimize the use of this compound probes for long-term imaging.
Caption: Workflow for optimizing long-term imaging with this compound probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calibration of Nir-H2O2 Probe Fluorescence for H2O2 Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Nir-H2O2 probes for hydrogen peroxide (H₂O₂) quantification.
Troubleshooting Guide
This section addresses specific issues that may arise during the calibration and use of this compound probes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Autofluorescence from biological samples (e.g., cells, tissues).2. Contaminated reagents or buffers.3. Excess probe concentration.4. Non-specific binding of the probe. | 1. Perform a background subtraction using a control sample without the probe.2. Use freshly prepared, high-purity reagents and buffers.3. Optimize the probe concentration by performing a titration experiment.4. Include additional washing steps after probe incubation. A mild detergent (e.g., 0.05% Tween-20) can be added to the wash buffer to reduce non-specific binding.[1] |
| Low or No Fluorescence Signal | 1. Inactive or degraded probe.2. Incorrect excitation/emission wavelengths.3. Insufficient incubation time.4. H₂O₂ instability in the standard solutions. | 1. Store the probe according to the manufacturer's instructions, protected from light and repeated freeze-thaw cycles.2. Verify the correct excitation and emission maxima for your specific this compound probe from the product datasheet.3. Optimize the incubation time; some probes may require 30-60 minutes or longer to reach a stable signal.[2]4. Prepare fresh H₂O₂ standard solutions for each experiment, as H₂O₂ can degrade over time.[3] |
| Fluorescence Signal Instability | 1. Photobleaching of the fluorescent probe.2. Temperature fluctuations during measurement.3. pH of the assay buffer is not optimal. | 1. Minimize the exposure of the probe to the excitation light. Use a neutral density filter if possible.2. Ensure that all solutions and the plate reader are equilibrated to the same temperature before measurement.3. Maintain a constant and optimal pH for the reaction buffer, as the fluorescence of many probes is pH-dependent.[2][4] |
| Poor Linearity of Calibration Curve | 1. Inaccurate preparation of H₂O₂ standards.2. Saturation of the probe at high H₂O₂ concentrations.3. Interference from components in the sample matrix. | 1. Perform serial dilutions carefully and use freshly prepared H₂O₂ stock solutions for creating the standard curve.2. Extend the range of your standard curve to lower concentrations or dilute your samples to fall within the linear range of the assay.3. Identify and minimize potential interfering substances. For example, high concentrations of antioxidants like glutathione may interfere with the assay. |
| High Variability Between Replicates | 1. Inconsistent pipetting volumes.2. Incomplete mixing of reagents.3. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure proper pipetting technique.2. Gently mix the contents of each well after adding all reagents.3. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
Frequently Asked Questions (FAQs)
1. How should I prepare my hydrogen peroxide (H₂O₂) standard solutions for calibration?
To prepare H₂O₂ standard solutions, it is recommended to start from a 30% (approximately 8.8 M) stock solution. A common procedure involves a series of dilutions to generate a working stock and then the final standards. For a fluorometric assay, you might prepare a 10 µM H₂O₂ standard by diluting a 0.1 mM intermediate stock. Always use high-purity water and prepare the standards fresh for each experiment due to the instability of H₂O₂.
2. What is the optimal pH for using this compound probes?
The optimal pH can vary between different this compound probes. However, many probes are designed to work optimally under physiological conditions, typically around pH 7.4. Some probes may exhibit fluorescence changes in response to pH, so it is crucial to maintain a consistent and buffered pH environment throughout your experiment. It is recommended to consult the manufacturer's datasheet for the specific pH range of your probe.
3. How can I test for the specificity of my this compound probe?
To test for specificity, you should incubate the probe with various biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide (O₂⁻), hydroxyl radical (•OH), nitric oxide (NO), and peroxynitrite (ONOO⁻). Ideally, the probe should show a significant fluorescence increase only in the presence of H₂O₂.
4. What are some common interfering substances I should be aware of?
Certain reducing agents and antioxidants can interfere with H₂O₂ detection. For example, high concentrations of glutathione (GSH) and NADH have been reported to potentially interfere with some H₂O₂ assays. It is good practice to test for interference from any compounds in your sample matrix that are suspected to have redox activity.
5. How long should I incubate the probe with my sample?
The incubation time required to achieve a stable fluorescent signal can vary depending on the specific probe and the experimental conditions. Typically, incubation times can range from 30 to 120 minutes. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific assay.
Experimental Protocols
Detailed Protocol for Calibration of this compound Probe
This protocol outlines the steps for generating a standard curve for H₂O₂ quantification using a this compound fluorescent probe.
Materials:
-
This compound fluorescent probe
-
Hydrogen peroxide (H₂O₂), 30% (w/w) solution
-
High-purity deionized water
-
Assay Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well black microplate, suitable for fluorescence measurements
-
Microplate reader with appropriate excitation and emission filters
Procedure:
-
Preparation of H₂O₂ Stock Solution (e.g., 10 mM):
-
Carefully dilute the 30% H₂O₂ stock solution. For example, add 10 µL of 8.8 M H₂O₂ to 8.79 mL of deionized water to obtain a 10 mM stock solution. Note: The exact concentration of commercial H₂O₂ can vary, so it is best to determine its concentration by UV-Vis spectrophotometry at 240 nm.
-
-
Preparation of H₂O₂ Working Standard Solutions:
-
Perform serial dilutions of the 10 mM H₂O₂ stock solution with Assay Buffer to prepare a range of working standards (e.g., 0, 1, 2, 5, 10, 20, 50 µM). Prepare these solutions fresh before each experiment.
-
-
Preparation of Probe Solution:
-
Prepare a working solution of the this compound probe in Assay Buffer at the desired final concentration (e.g., 10 µM). Protect the solution from light.
-
-
Assay Procedure:
-
Pipette 50 µL of each H₂O₂ working standard solution into duplicate or triplicate wells of the 96-well black microplate.
-
Add 50 µL of the probe working solution to each well.
-
The final volume in each well will be 100 µL, and the final H₂O₂ concentrations will be half of the working standard concentrations.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate at room temperature (or 37°C, depending on the assay) for the optimized incubation time (e.g., 60 minutes), protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the specific this compound probe.
-
-
Data Analysis:
-
Subtract the average fluorescence intensity of the blank (0 µM H₂O₂) from the fluorescence intensity of all other standards.
-
Plot the background-subtracted fluorescence intensity as a function of the H₂O₂ concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). This standard curve can then be used to determine the H₂O₂ concentration in unknown samples.
-
Quantitative Data
The performance characteristics of this compound probes can vary significantly depending on their chemical structure. The following table summarizes typical performance data for some reported probes.
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Linear Range (µM) | Reference |
| NBO | 430 | 550 | 0.34 µM | 0-50 | |
| DCM-HNU | Not Specified | 658 | 0.17 µM | 0-200 | |
| IR-990 | Not Specified | 990 | 0.59 µM | Not Specified | |
| Probe 1 (P1) | 410 | 653 | Not Specified | 0-100 | |
| QM-RSH | Not Specified | Not Specified | 44.6 nM (for H₂S in presence of H₂O₂) | Not Specified |
Visualizations
Experimental Workflow for this compound Probe Calibration
References
- 1. youtube.com [youtube.com]
- 2. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Nir-H2O2 Probe Specificity Validation
For researchers, scientists, and drug development professionals, the accurate detection of hydrogen peroxide (H₂O₂) is crucial for understanding its role in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. However, rigorous validation of their specificity is paramount to ensure reliable results. This guide provides a comparative overview of Nir-H2O₂ probes, their specificity validation experiments, and a comparison with other common fluorescent probes.
Principles of Nir-H₂O₂ Detection
Most Nir-H₂O₂ probes are designed with a recognition moiety that selectively reacts with H₂O₂. A common strategy involves the use of boronate esters, which are cleaved by H₂O₂ through an oxidative hydrolysis reaction. This cleavage event triggers a change in the fluorophore's electronic properties, leading to a "turn-on" of NIR fluorescence. The core structure of these probes is often based on cyanine or hemicyanine dyes, which provide the desirable near-infrared emission properties.
Comparison of H₂O₂ Fluorescent Probes
The selection of an appropriate H₂O₂ probe depends on the specific experimental requirements, including the desired emission wavelength, sensitivity, and the biological environment being studied. Below is a comparison of several Nir-H₂O₂ probes and common visible-light alternatives.
| Probe Name | Type | Excitation (nm) | Emission (nm) | Detection Limit | Key Features |
| IR-780-based Probe | NIR, Cyanine | ~780 | >700 | 0.14 µM[1][2] | Based on the IR-780 hemicyanine skeleton; suitable for in vivo imaging.[1][2] |
| WB-1 | NIR, Cyanine | ~780 | 835 | 63 nM[3] | Targets mitochondria; enables real-time tracking of intracellular H₂O₂. |
| Bio-B-Cy | NIR, Hemicyanine | ~680 | 707 | 0.14 µM | Biotin-guided for tumor targeting; suitable for in vivo cancer diagnosis. |
| BC-B | NIR | ~550 | 672 | 3 nM | Features a large Stokes shift (122 nm). |
| DCM-HNU | NIR | ~453 | 658 | 0.17 µM | Possesses a very large Stokes shift (205 nm). |
| N-Py-BO | NIR | ~436 | 650 | Not specified | Exhibits a large Stokes shift (214 nm) and a "turn-on" response. |
| HD-BPin | NIR, Hemicyanine | Not specified | 704 (for H₂O₂) | Not specified | Can distinguish between H₂O₂ and peroxynitrite (ONOO⁻) through different emission channels. |
| Peroxy Orange 1 (PO1) | Visible, Rhodol | 543 | 565 | Not specified | Boronate-based probe with good cell permeability. |
| Amplex Red | Visible | ~571 | ~585 | 10 pmol in 100 µL | Requires horseradish peroxidase (HRP) for reaction with H₂O₂; widely used in plate-based assays. |
Experimental Protocols for Specificity Validation
To ensure that a fluorescent probe is specifically detecting H₂O₂, a series of in vitro validation experiments are essential. The following protocol outlines a general procedure for assessing the selectivity of a Nir-H₂O₂ probe.
In Vitro Selectivity Assay
Objective: To determine the fluorescence response of the Nir-H₂O₂ probe to H₂O₂ in comparison to other reactive oxygen species (ROS), reactive nitrogen species (RNS), and biologically relevant molecules.
Materials:
-
Nir-H₂O₂ probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogen peroxide (H₂O₂) solution
-
Stock solutions of various interfering species (e.g., superoxide (O₂⁻), hydroxyl radical (•OH), hypochlorite (OCl⁻), peroxynitrite (ONOO⁻), nitric oxide (NO), glutathione (GSH), cysteine (Cys), etc.)
Procedure:
-
Preparation of Probe Solution: Prepare a working solution of the Nir-H₂O₂ probe in PBS (e.g., 10 µM).
-
Incubation with Interfering Species: In separate wells of a 96-well plate, add the probe solution and a specific interfering species at a biologically relevant concentration (e.g., 100 µM).
-
Incubation with H₂O₂: In a separate well, add the probe solution and H₂O₂ at a concentration that elicits a robust signal (e.g., 50 µM).
-
Control: In a separate well, add only the probe solution in PBS as a negative control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the Nir-H₂O₂ probe.
-
Data Analysis: Compare the fluorescence intensity of the probe in the presence of H₂O₂ to its intensity in the presence of other species. A highly selective probe will show a significant increase in fluorescence only in the presence of H₂O₂.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in Nir-H₂O₂ probe validation, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the general reaction mechanism of boronate-based probes.
References
- 1. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Steric protection of near-infrared fluorescent dyes for enhanced bioimaging - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01281J [pubs.rsc.org]
- 3. Synthesis of a novel hydrogen peroxide-responsive cyanine-based near-infrared fluorescent probe and its applications in cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Deep Tissue Imaging: NIR-I vs. NIR-II Probes for Hydrogen Peroxide Detection
For researchers, scientists, and drug development professionals at the forefront of in vivo imaging, the ability to sensitively and accurately detect reactive oxygen species (ROS) like hydrogen peroxide (H2O2) in deep tissues is paramount. This guide provides a comprehensive comparison of first near-infrared (NIR-I) and second near-infrared (NIR-II) fluorescent probes for H2O2 detection, offering insights into their performance, experimental considerations, and the fundamental principles that govern their efficacy.
Hydrogen peroxide plays a crucial role in a multitude of physiological and pathological processes, making it a key biomarker in fields ranging from oncology to neurobiology. Visualizing its dynamic concentration in deep tissue environments, however, presents a significant challenge due to light scattering and absorption by biological tissues. The advent of NIR fluorescent probes has revolutionized our ability to peer deeper into living organisms. This comparison focuses on the relative merits of NIR-I (700-900 nm) and the more recently developed NIR-II (1000-1700 nm) probes, providing a data-driven guide for selecting the optimal tool for your research needs.
Performance at a Glance: NIR-I vs. NIR-II H2O2 Probes
The primary advantages of shifting from the NIR-I to the NIR-II window lie in the reduced photon scattering and minimal tissue autofluorescence at longer wavelengths.[1][2] This translates to deeper tissue penetration and a significantly higher signal-to-background ratio (SBR), enabling clearer and more precise imaging.[1][3]
| Feature | NIR-I H2O2 Probes (e.g., Boronate-based IR-780 derivatives) | NIR-II H2O2 Probes (e.g., Z-1065, IR-990) | Key Advantages of NIR-II |
| Emission Wavelength | ~700-900 nm[4] | >1000 nm | Deeper tissue penetration, reduced scattering. |
| Penetration Depth | Shallower (several millimeters) | Deeper (up to several centimeters) | Ability to visualize deeper tissues and organs. |
| Signal-to-Background Ratio (SBR) | Lower due to tissue autofluorescence and scattering. | Significantly higher. For example, probe IR-990 showed a high signal-to-background ratio of 11.3/1 in a DILI mouse model. | Clearer images with better contrast and sensitivity. |
| Image Resolution | Good, but can be limited by scattering. | Higher, due to reduced scattering. | Sharper, more detailed images of fine structures. |
| Quantum Yield | Generally moderate. | Can be lower than NIR-I probes, but new designs are improving this metric. Some novel NIR-II dyes have quantum yields up to 2.03%. | Continued development is closing the gap. |
| Detection Limit | Low micromolar to nanomolar range (e.g., 0.14 µM for a probe based on IR-780). | Nanomolar range (e.g., 0.59 µM for IR-990). | Both offer high sensitivity for detecting physiological H2O2 levels. |
Signaling Pathway and Detection Mechanism
The most common strategy for designing fluorescent H2O2 probes in both the NIR-I and NIR-II windows involves the use of a boronate ester as a recognition moiety. This mechanism offers high selectivity for H2O2 over other reactive oxygen species.
Caption: General signaling pathway of boronate-based H2O2 probes.
In its native state, the boronate ester quenches the fluorescence of the attached NIR fluorophore through mechanisms like intramolecular charge transfer (ICT) or photoinduced electron transfer (PET). Upon reaction with H2O2, the boronate group is cleaved, releasing the fluorophore and restoring its fluorescence emission. This "turn-on" response provides a direct correlation between the fluorescence intensity and the concentration of H2O2.
Experimental Workflow for Deep Tissue Imaging
The successful application of NIR H2O2 probes for in vivo imaging requires a carefully planned experimental workflow, from probe administration to image acquisition and analysis.
Caption: A generalized experimental workflow for in vivo deep tissue imaging.
Detailed Experimental Protocols
The following are generalized protocols for in vivo deep tissue imaging using NIR-I and NIR-II H2O2 probes, based on methodologies described in the literature.
Protocol 1: In Vivo Imaging with a NIR-I H2O2 Probe (Boronate-based)
-
Probe Preparation: Dissolve the NIR-I H2O2 probe in a biocompatible solvent, such as a mixture of DMSO and saline, to a final concentration suitable for in vivo injection (e.g., 10-50 µM).
-
Animal Handling: Anesthetize the animal model (e.g., mouse) using a suitable anesthetic agent (e.g., isoflurane).
-
Probe Administration: Inject the prepared probe solution into the animal, typically via tail vein injection. The volume will depend on the animal's weight and the probe's concentration.
-
Image Acquisition:
-
Place the anesthetized animal on the imaging stage of an in vivo imaging system equipped for NIR-I fluorescence detection.
-
Use an appropriate excitation light source (e.g., ~680-750 nm) and a long-pass emission filter (e.g., >750 nm).
-
Acquire images at various time points post-injection to monitor the probe's distribution and activation.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the target tissue and a background region.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio by dividing the intensity of the target ROI by the intensity of the background ROI.
-
Protocol 2: In Vivo Imaging with a NIR-II H2O2 Probe
-
Probe Preparation: Prepare the NIR-II H2O2 probe solution in a biocompatible solvent as described for the NIR-I probe.
-
Animal Handling: Anesthetize the animal model as previously described.
-
Probe Administration: Administer the probe solution via intravenous injection.
-
Image Acquisition:
-
Position the animal in a NIR-II in vivo imaging system.
-
Use an appropriate excitation source (e.g., ~785-808 nm) and a long-pass emission filter that allows for the collection of light in the NIR-II window (e.g., >1000 nm).
-
Acquire images at different time points to observe the probe's biodistribution and response to H2O2.
-
-
Data Analysis:
-
Perform ROI analysis as described for the NIR-I probe.
-
Compare the fluorescence signal from the target tissue to that of surrounding or control tissues to determine the SBR.
-
Logical Comparison Framework
The choice between a NIR-I and a NIR-II H2O2 probe is a trade-off between established technology and cutting-edge performance.
Caption: Decision-making framework for selecting a NIR H2O2 probe.
Conclusion
The development of NIR-II fluorescent probes for H2O2 detection marks a significant advancement in the field of in vivo imaging. Their ability to provide deeper tissue penetration and higher signal-to-background ratios offers unprecedented opportunities to study the complex roles of H2O2 in deep physiological and pathological contexts. While NIR-I probes remain valuable tools, particularly for studies where extreme tissue depth is not the primary concern, the superior performance of NIR-II probes makes them the clear choice for researchers pushing the boundaries of deep tissue imaging. As research continues to yield NIR-II probes with even greater quantum yields and enhanced biocompatibility, their adoption is expected to become increasingly widespread, further illuminating the intricate world of in vivo redox biology.
References
- 1. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Second Near-Infrared Region (NIR-II) Fluorophores and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
Assessing the Safety of Next-Generation Biosensors: A Comparative Guide to the Cytotoxicity of NIR-H2O2 Probes in Primary Cells
For researchers, scientists, and drug development professionals, the adoption of novel analytical tools necessitates a thorough evaluation of their potential impact on biological systems. This guide provides a comparative assessment of the cytotoxicity of near-infrared (NIR) hydrogen peroxide (H2O2) probes in primary cells, offering a resource for selecting the appropriate tools for sensitive cellular applications.
The development of NIR fluorescent probes for the detection of hydrogen peroxide has opened new avenues for studying redox signaling in real-time and in deep tissue contexts. However, a critical aspect of their utility is their biocompatibility, particularly in primary cells which are more sensitive to external perturbations than immortalized cell lines. While many studies report "low cytotoxicity" for newly developed probes, standardized comparative data remains scarce. This guide summarizes the available cytotoxicity information for several NIR-H2O2 probes, details standard experimental protocols for cytotoxicity assessment, and introduces alternative detection methods.
Quantitative Cytotoxicity Data
A direct comparison of the cytotoxic profiles of various this compound probes is challenging due to the lack of standardized reporting in the literature. Most studies provide qualitative statements rather than quantitative data like the half-maximal inhibitory concentration (IC50). The following table summarizes the available information.
| Probe Name | Chemical Class | Cell Type(s) Studded | Reported Cytotoxicity | Citation(s) |
| P1 | - | MCF-10A (normal breast) | No toxicity observed. | [1] |
| P2 | - | MCF-10A (normal breast), DU-145 (prostate cancer) | No cytotoxicity observed. In MCF-7 breast cancer cells, the IC50 was 16.34 ± 4.42 μM. | [1] |
| NBO | Dual-channel NIR fluorescent probe | - | Characterized by low cytotoxicity. | |
| Bio-B-Cy | Biotin-guided NIR hemicyanine | - | Stated to have the potential for early diagnosis of cancer. | |
| BC-B | Near-infrared fluorophore with pinacol phenylboronic acid ester | HeLa cells | Good biocompatibility reported. | |
| Z-1065 | NIR-II fluorescent probe | - | No specific cytotoxicity data available. | |
| QCy-BA | Phenyl boronic acid-functionalized quinone-cyanine | Primary and senescent cells | Described as a versatile probe to quantify and image H2O2. | |
| QM-RSH | Oxidative stress-activated fluorescent probe | Living cells and zebrafish | Has potential as an imaging tool in biological research. | |
| CSBOH | Boric acid derivative of Changsha near-infrared dye | Macrophages and A431 cells | Can be used for bio-imaging and can image H2O2 in living animals. | |
| PF1, PG1, PC1 | Boronate-based fluorescent probes | Living cells | Described as having minimal toxicity. |
Note: The majority of these studies were conducted in cancer cell lines, and there is a significant lack of data on the cytotoxicity of these probes in primary cells such as Human Umbilical Vein Endothelial Cells (HUVECs), primary neurons, or astrocytes.
Alternative Methods for H2O2 Detection
Beyond small molecule fluorescent probes, other methods are emerging for the detection of H2O2 in primary cells, each with its own set of advantages and potential cytotoxicity considerations.
-
Genetically Encoded Sensors:
-
APEX2: An engineered heme peroxidase that can be expressed in specific cellular compartments. It utilizes H2O2 to oxidize substrates, leading to the generation of a fluorescent or luminescent signal. This method offers high spatial resolution. The cytotoxicity would be associated with the expression of the exogenous protein and the potential effects of the substrates used.
-
-
Histochemical Probes:
-
Peroxymycin-1: A puromycin-based probe that, upon reaction with H2O2, becomes reactive and covalently labels proteins in proximity. The labeled proteins can then be detected by immunofluorescence. This method is suitable for fixed samples. The cytotoxicity of Peroxymycin-1 itself would need to be considered for live-cell applications.[2][3]
-
Experimental Protocols for Cytotoxicity Assessment
Standardized and well-controlled experiments are crucial for accurately determining the cytotoxicity of this compound probes. Below are detailed protocols for two of the most common colorimetric assays used to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound probe to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Probe Incubation: Prepare serial dilutions of the this compound probe in complete culture medium. Remove the old medium from the cells and add the probe-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the probe) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the probe compared to the untreated control. Plot the results to determine the IC50 value.
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies the amount of LDH, a cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound probe to be tested
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for positive control)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Probe Incubation: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Assay Reaction: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Use the absorbance values from the untreated control (low LDH release) and the lysis buffer-treated control (maximum LDH release) to calculate the percentage of cytotoxicity for each probe concentration.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the cytotoxicity of this compound probes in primary cells.
Caption: Relationship between probe activity and cytotoxicity assessment endpoints.
References
- 1. Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Versatile Histochemical Approach to Detection of Hydrogen Peroxide in Cells and Tissues Based on Puromycin Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
Validating Nir-H2O2 Probe Results: A Comparative Guide to HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing near-infrared (NIR) fluorescent probes for hydrogen peroxide (H2O2) detection, robust validation of in vitro and in vivo results is paramount. While Nir-H2O2 probes offer high sensitivity and spatiotemporal resolution, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold standard for quantitative validation. This guide provides a detailed comparison of these techniques, complete with experimental protocols and data presentation to aid in the rigorous validation of your this compound probe findings.
The fundamental principle behind many this compound probes involves the selective oxidation of a boronic acid or ester moiety by H2O2. This reaction cleaves the quencher or modulator from the fluorophore, resulting in a "turn-on" fluorescence signal in the near-infrared spectrum.[1][2][3] Validating this signal with established analytical techniques ensures that the observed fluorescence correlates directly and quantitatively with H2O2 concentration.
Quantitative Comparison of Analytical Methods
To ensure the accuracy and reliability of this compound probe data, a direct comparison with established analytical methods is crucial. HPLC and Mass Spectrometry offer distinct advantages in terms of specificity and quantification.
| Parameter | This compound Probe | HPLC-based Methods | Mass Spectrometry-based Methods |
| Principle | H2O2-mediated oxidation of a boronic ester, releasing a NIR fluorophore.[2][4] | Separation of analytes followed by detection (UV/Vis, Fluorescence, Electrochemical). | Ionization of molecules and separation based on mass-to-charge ratio. |
| Detection Limit | Typically in the nanomolar to low micromolar range (e.g., 0.14 µM). | Nanomolar to micromolar range (e.g., ~0.1 µM with UV detection, low nM with fluorescence). | Picomolar to nanomolar range (e.g., 0.8 ppbv for vapor phase). |
| Specificity | High for H2O2 over other reactive oxygen species (ROS), but potential for interference should be tested. | High, dependent on chromatographic separation and detector selectivity. Can distinguish between different hydroperoxides. | Very high, provides molecular weight and fragmentation data for unambiguous identification. |
| Quantification | Relative fluorescence intensity, requires calibration curve for absolute quantification. | Absolute quantification based on peak area and external/internal standards. | Absolute quantification using isotopically labeled internal standards. |
| Sample Type | Live cells, tissues, in vivo imaging. | Cell lysates, tissue homogenates, aqueous solutions. | Cell lysates, tissue homogenates, biological fluids, vapor phase. |
| Advantages | Real-time imaging, high sensitivity, non-invasive for live systems. | Robust, reproducible, widely available, can separate isomers and related compounds. | Unparalleled specificity and sensitivity, structural confirmation. |
| Limitations | Indirect measurement, potential for probe-related artifacts, requires careful controls. | Requires sample processing (lysis, extraction), destructive to the sample. | Requires complex instrumentation and expertise, potential for matrix effects. |
Experimental Validation Workflow
A rigorous validation process confirms that the signal from the this compound probe is a true and accurate representation of H2O2 levels. This involves a multi-step workflow.
Caption: Experimental workflow for validating this compound probe results with HPLC or Mass Spectrometry.
Detailed Experimental Protocols
Below are generalized protocols for the validation of this compound probe results using HPLC and Mass Spectrometry. These should be optimized based on the specific instrumentation and experimental context.
Protocol 1: HPLC-Based Quantification of H2O2
This protocol is based on the derivatization of H2O2 to a stable, detectable product. One common method involves the reaction of H2O2 with p-hydroxyphenylacetic acid (POHPAA) in the presence of horseradish peroxidase (HRP) to form a fluorescent dimer.
1. Reagent Preparation:
- Mobile Phase: Prepare a suitable buffer, for example, 0.1 M potassium phosphate buffer (pH 7.4).
- Derivatization Reagent: Dissolve POHPAA and HRP in the mobile phase to final concentrations of 1 mg/mL and 0.1 mg/mL, respectively. This solution should be freshly prepared and protected from light.
- H2O2 Standards: Prepare a series of H2O2 standards in the appropriate buffer (e.g., PBS or cell culture medium) ranging from the expected physiological concentrations.
2. Sample Preparation:
- Culture cells or treat tissues under the same conditions as the this compound probe experiment.
- Collect the cell culture supernatant or prepare cell lysates/tissue homogenates in a suitable buffer on ice.
- Centrifuge the samples to remove cellular debris.
- To 100 µL of sample or standard, add 100 µL of the derivatization reagent.
- Incubate for 5-10 minutes at room temperature, protected from light.
3. HPLC Analysis:
- Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with the prepared phosphate buffer.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with excitation at ~320 nm and emission at ~400 nm.
- Quantification: Generate a standard curve by plotting the peak area of the fluorescent dimer against the H2O2 concentration of the standards. Calculate the H2O2 concentration in the samples based on this curve.
Protocol 2: Mass Spectrometry-Based Quantification of H2O2
This protocol utilizes a probe such as coumarin boronic acid (CBA) which reacts with H2O2 to form 7-hydroxycoumarin (COH), a product that can be sensitively detected by LC-MS.
1. Reagent Preparation:
- CBA Probe Solution: Prepare a stock solution of CBA in DMSO and dilute to the final working concentration in a suitable buffer (e.g., PBS).
- Internal Standard: Prepare a solution of an isotopically labeled standard, if available, for the most accurate quantification.
- H2O2 Standards: Prepare a series of H2O2 standards in the same matrix as the samples.
2. Sample Preparation:
- Collect cell lysates or biological fluids as in the HPLC protocol.
- To 100 µL of sample or standard, add the CBA probe solution to a final concentration of ~50 µM.
- Incubate for 30 minutes at 37°C.
- Add the internal standard.
- Stop the reaction and precipitate proteins by adding an equal volume of cold acetonitrile.
- Centrifuge to pellet the protein and transfer the supernatant for analysis.
3. LC-MS Analysis:
- LC System: A UPLC or HPLC system with a C18 column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap).
- Ionization Mode: Positive or negative ion mode, optimized for 7-hydroxycoumarin (COH).
- Detection: Use selected reaction monitoring (SRM) or extracted ion chromatograms for the specific m/z of COH and the internal standard.
- Quantification: Create a standard curve by plotting the ratio of the peak area of COH to the peak area of the internal standard against the H2O2 concentration.
Signaling Pathway and Probe Mechanism
The validation of this compound probes is critical in studies of signaling pathways where H2O2 acts as a second messenger. For example, in response to stimuli like growth factors or cytokines, cellular enzymes such as NADPH oxidases (NOX) produce superoxide, which is then dismutated to H2O2. This H2O2 can then modulate the activity of downstream signaling proteins.
Caption: H2O2 signaling and this compound probe detection mechanism.
References
- 1. preprints.org [preprints.org]
- 2. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of Near-Infrared Hydrogen Peroxide Probes
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of hydrogen peroxide (H₂O₂) is crucial for understanding its diverse roles in cellular signaling and pathology. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging due to their deep tissue penetration and minimal autofluorescence. A critical performance metric for any H₂O₂ probe is its selectivity over other reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are often co-produced in biological systems. This guide provides an objective comparison of the selectivity of several NIR-H₂O₂ probes, supported by experimental data and detailed protocols.
Quantitative Selectivity of NIR-H₂O₂ Probes
The selectivity of a fluorescent probe is paramount for the unambiguous detection of H₂O₂. The following table summarizes the fluorescence response of several boronate-based NIR probes to H₂O₂ in comparison to other ROS and RNS. The data is presented as the fold-change in fluorescence intensity upon exposure to the analyte compared to the probe alone.
| Probe | H₂O₂ | O₂•⁻ (Superoxide) | •OH (Hydroxyl Radical) | ClO⁻ (Hypochlorite) | NO• (Nitric Oxide) | ONOO⁻ (Peroxynitrite) | Reference |
| N-Py-BO | ~19-fold | ~1-fold | ~1-fold | ~1-fold | ~1-fold | ~2.6-fold | [1] |
| BC-B | Significant increase | Negligible | Negligible | Negligible | Negligible | Negligible | [2][3] |
| DCM-HNU | High | Not specified | Not specified | Not specified | Not specified | Not specified | |
| NBO | Significant increase | Negligible | Negligible | Negligible | Negligible | Negligible | [4] |
Note: "Significant increase" indicates a strong response as reported in the literature, but specific fold-change values were not provided in the referenced snippets. "Negligible" indicates a minimal to no response. Further detailed quantitative data is needed for a complete direct comparison.
Sensing Mechanism of Boronate-Based NIR-H₂O₂ Probes
The majority of selective NIR-H₂O₂ probes utilize a boronate-based sensing mechanism. In its native state, the boronate group quenches the fluorescence of the NIR fluorophore. Upon reaction with H₂O₂, the boronate is oxidized to a phenol group. This chemical transformation restores the fluorescence of the fluorophore, leading to a "turn-on" signal.
Caption: General sensing mechanism of boronate-based H₂O₂ probes.
Experimental Protocols
The following are detailed methodologies for assessing the selectivity of NIR-H₂O₂ probes, based on common practices in the field.
General Protocol for Selectivity Assay
-
Probe Preparation: Prepare a stock solution of the NIR-H₂O₂ probe (e.g., 1 mM) in a suitable organic solvent such as DMSO. Prepare a working solution of the probe (e.g., 10 µM) in an aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
ROS/RNS Generation: Prepare fresh solutions of various ROS and RNS. The following are common methods for their generation:
-
Hydrogen Peroxide (H₂O₂): Dilute a stock solution of H₂O₂ to the desired concentration (e.g., 100 µM).
-
Superoxide (O₂•⁻): Use a KO₂ solution in DMSO or an enzymatic system like xanthine/xanthine oxidase.
-
Hydroxyl Radical (•OH): Use the Fenton reaction (Fe²⁺ + H₂O₂).
-
Hypochlorite (ClO⁻): Use a fresh solution of sodium hypochlorite (NaClO).
-
Nitric Oxide (NO•): Use a NO donor such as S-nitroso-N-acetylpenicillamine (SNAP) or sodium nitroprusside (SNP).
-
Peroxynitrite (ONOO⁻): Use a commercially available solution or synthesize it from the reaction of acidified H₂O₂ with NaNO₂.
-
-
Fluorescence Measurement:
-
To separate wells of a microplate, add the probe working solution.
-
Add the respective ROS/RNS solutions to the wells to achieve the desired final concentration (e.g., 100 µM for most species, higher for less reactive ones).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific NIR probe.
-
-
Data Analysis: Calculate the fold-change in fluorescence by dividing the fluorescence intensity of the probe with the analyte by the fluorescence intensity of the probe alone.
Specific Protocol for N-Py-BO Selectivity[1]
-
Probe Concentration: 10 µM
-
Analytes:
-
H₂O₂ (200 µM)
-
ONOO⁻ (200 µM)
-
Other ROS/RNS and biological species (e.g., Cys, GSH, Hcy, K⁺, Mg²⁺, Zn²⁺, Cu²⁺, HCO₃⁻, H₂S, NO₂⁻, NO₃⁻, ClO⁻, OH⁻, O₂˙⁻, and ¹O₂) at 200 µM.
-
-
Buffer: PBS (phosphate-buffered saline) containing 50% DMSO.
-
Incubation: Room temperature for a specified time.
-
Measurement: Fluorescence intensity measured at an excitation wavelength of 480 nm.
Application in Cellular Signaling Studies: An Experimental Workflow
NIR-H₂O₂ probes are valuable tools for investigating the role of H₂O₂ in cellular signaling pathways, such as inflammation and ferroptosis. The following diagram illustrates a typical experimental workflow for imaging intracellular H₂O₂.
Caption: Workflow for imaging intracellular H₂O₂ using NIR probes.
By employing highly selective NIR-H₂O₂ probes and following rigorous experimental protocols, researchers can gain valuable insights into the spatiotemporal dynamics of H₂O₂ in complex biological systems, ultimately advancing our understanding of redox biology and facilitating the development of novel therapeutics.
References
- 1. Rational design of a selective and sensitive “turn-on” fluorescent probe for monitoring and imaging hydrogen peroxide in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ratiometric vs. Intensity-Based NIR-H2O2 Probes: A Comparative Guide for Researchers
In the dynamic fields of cellular biology and drug development, the accurate detection of reactive oxygen species (ROS) like hydrogen peroxide (H2O2) is paramount. Near-infrared (NIR) fluorescent probes have emerged as powerful tools for this purpose, offering deep tissue penetration and minimal photodamage. Within this class of probes, a critical distinction exists between ratiometric and intensity-based designs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
The Fundamental Difference: Normalization is Key
The primary advantage of ratiometric NIR-H2O2 probes lies in their ability to provide an internal reference for signal normalization.[1][2] Unlike intensity-based probes , which measure changes in fluorescence intensity at a single wavelength, ratiometric probes exhibit a shift in their emission or excitation spectrum upon reacting with H2O2.[3][4][5] This allows for the measurement of the ratio of fluorescence intensities at two different wavelengths.
This ratiometric measurement inherently corrects for variations in probe concentration, excitation light intensity, and other environmental factors that can affect fluorescence signals. Consequently, ratiometric probes offer more reliable and quantitative measurements of H2O2 levels, a crucial factor for reproducible and accurate research findings.
Performance Comparison: A Data-Driven Overview
The superior performance of ratiometric probes is evident in their key analytical parameters. The following table summarizes the performance of several recently developed ratiometric this compound probes.
| Probe Name | Emission Shift (nm) | Detection Limit | Response Time | Reference |
| JNY-1 | 440 to 540 | Not Specified | < 10 min | |
| ESIPT-based Probe | 468 to 542 | 40.2 nM | < 5 min | |
| NBO | Dual-channel response | 340 nM | ~30 min | |
| Peroxy Lucifer 1 (PL1) | Blue to Green shift | Not Specified | Not Specified | |
| RF620 | ~66 nm blue-shift | Not Specified | Not Specified |
Signaling Pathways and Experimental Workflows
The detection mechanism of these probes often involves a specific chemical reaction with H2O2 that alters the fluorophore's electronic structure, leading to the observable spectral shift.
General Ratiometric Probe Activation
Caption: General mechanism of a ratiometric H2O2 probe.
A common strategy involves the use of a boronate ester as a recognition moiety. The boronate group quenches the fluorescence of the NIR fluorophore. In the presence of H2O2, the boronate is cleaved, restoring the fluorophore's emission at a different wavelength.
Experimental Workflow for Probe Validation
Caption: A typical experimental workflow for validating a new ratiometric H2O2 probe.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application and validation of these probes. Below are generalized methodologies for key experiments.
Protocol 1: In Vitro Spectroscopic Analysis of a Ratiometric Probe
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ratiometric probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare a stock solution of H2O2 (e.g., 10 mM) in deionized water. The concentration should be accurately determined by UV-Vis spectrophotometry (ε240 = 43.6 M⁻¹cm⁻¹).
-
Prepare a working buffer solution (e.g., 100 mM phosphate buffer, pH 7.4).
-
-
Fluorescence Measurements:
-
In a quartz cuvette, dilute the probe stock solution in the working buffer to a final concentration of (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum of the probe by exciting at its absorption maximum.
-
Add a known concentration of H2O2 to the cuvette and incubate for the desired time.
-
Record the fluorescence emission spectrum again.
-
Repeat the measurement with increasing concentrations of H2O2 to generate a dose-response curve.
-
Calculate the ratio of the fluorescence intensities at the two emission maxima.
-
Protocol 2: Cellular Imaging of H2O2 with a Ratiometric Probe
-
Cell Culture and Plating:
-
Culture the cells of interest (e.g., HeLa cells) in appropriate media and conditions.
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Probe Loading:
-
Wash the cells with a serum-free medium or a suitable buffer (e.g., PBS).
-
Incubate the cells with the ratiometric probe at a predetermined concentration (e.g., 5 µM) in serum-free medium for a specific duration (e.g., 30 minutes) at 37°C.
-
-
H2O2 Stimulation and Imaging:
-
Wash the cells to remove the excess probe.
-
Treat the cells with a stimulant to induce endogenous H2O2 production (e.g., phorbol 12-myristate 13-acetate - PMA) or with exogenous H2O2.
-
Acquire fluorescence images using a confocal microscope equipped with appropriate laser lines and emission filters for the two wavelengths of the probe.
-
Capture images at different time points to monitor the dynamics of H2O2 production.
-
-
Image Analysis:
-
Process the acquired images using appropriate software (e.g., ImageJ).
-
Generate a ratiometric image by dividing the intensity of the H2O2-sensitive channel by the intensity of the reference channel on a pixel-by-pixel basis.
-
Quantify the changes in the ratiometric signal in different cellular compartments or over time.
-
Conclusion
Ratiometric this compound probes offer significant advantages over their intensity-based counterparts for researchers, scientists, and drug development professionals. Their inherent self-calibration capability leads to more accurate and reproducible quantification of H2O2, minimizing the impact of experimental variables. The availability of probes with diverse reaction mechanisms and spectral properties provides a versatile toolkit for investigating the intricate roles of H2O2 in various biological processes and disease models. By understanding the principles behind ratiometric detection and following robust experimental protocols, researchers can harness the full potential of these advanced chemical tools to drive new discoveries.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. An ESIPT-based ratiometric fluorescent probe for detecting H2O2 in water environment and biosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ICT-based approach to ratiometric fluorescence imaging of hydrogen peroxide produced in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and application of a ratiometric probe for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Near-Infrared Hydrogen Peroxide Probes
For Researchers, Scientists, and Drug Development Professionals
The detection of hydrogen peroxide (H₂O₂) in biological systems is crucial for understanding its role in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes offer significant advantages for in vivo imaging due to deeper tissue penetration and reduced autofluorescence. A key performance metric for these probes is their photostability, which dictates their suitability for long-term imaging experiments. This guide provides an objective comparison of the photostability of different NIR H₂O₂ probes, supported by available data and detailed experimental protocols.
Comparison of NIR H₂O₂ Probes
While a direct, side-by-side quantitative comparison of photostability under identical experimental conditions is not extensively available in published literature, we can synthesize available data for several representative probes. Many NIR probes for H₂O₂ utilize a boronate-based reaction mechanism. The selection below focuses on probes with this common sensing modality, highlighting their spectral properties and reported photostability.
| Probe Name | Fluorophore Core | Excitation (nm) | Emission (nm) | Key Features | Reported Photostability |
| NBO | Naphthalimide-triphenylamine | 488 | 550 | Dual-channel detection of H₂O₂ and polarity, Aggregation-Induced Emission (AIE) effect. | Good photostability reported, with stable fluorescence intensity over time in the absence of H₂O₂.[1] |
| CSBOH | Changsha near-infrared dye | 560 / 670 | 650 / 720 | Ratiometric detection in alkaline environments. | The parent fluorophore is implied to be stable for in vivo imaging.[2] |
| Probe 1 (IR-780 based) | IR-780 hemicyanine | ~700 | >700 | Utilizes a well-established NIR cyanine dye scaffold. | Cyanine dyes are known to have variable photostability; specific quantitative data for this probe is not provided in the initial reports.[3] |
| DCM-B2 | Dicyanomethylene-4H-pyran | Not specified | NIR | Colorimetric and fluorescent turn-on response. | Good performance in terms of sensitivity and selectivity is noted, implying sufficient stability for imaging. |
| BC-B | Malononitrile isophorone derivative | 561 | 672 | Large Stokes shift (122 nm). | The probe is reported to be suitable for detecting endogenous H₂O₂ in living cells, suggesting adequate photostability for cellular imaging experiments. |
Note: The lack of standardized reporting for photostability makes direct comparisons challenging. The experimental protocol provided below is designed to allow researchers to generate such comparative data in their own laboratories.
Signaling Pathway: Boronate-Based H₂O₂ Sensing
The majority of the compared NIR probes utilize a boronate-based trigger for H₂O₂ detection. The general mechanism involves the selective oxidation of an arylboronic acid or ester by H₂O₂ to the corresponding phenol. This transformation induces a significant change in the electronic properties of the fluorophore, leading to a "turn-on" or ratiometric fluorescence response.
The reaction is initiated by the nucleophilic addition of hydrogen peroxide to the boron atom, forming a tetrahedral boronate complex. This is followed by a 1,2-insertion where the carbon-boron bond migrates to an oxygen atom of the peroxide. The resulting borate ester is then hydrolyzed to release the fluorescent phenol product.[4][5]
Experimental Protocols
To quantitatively compare the photostability of different NIR-H₂O₂ probes, a standardized experimental protocol is essential. The following protocol outlines a method for assessing photobleaching using fluorescence microscopy.
Protocol: Comparative Photostability Assessment of NIR H₂O₂ Probes
1. Objective: To quantify and compare the rate of photobleaching of different NIR H₂O₂ probes under continuous illumination.
2. Materials:
-
NIR H₂O₂ probes of interest (e.g., NBO, CSBOH, IR-780 based probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for probe stock solutions
-
Microscope slides and coverslips or imaging dishes
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or LED)
-
Appropriate filter sets for each probe
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
Time-lapse imaging software
-
3. Procedure:
-
Probe Preparation:
-
Prepare stock solutions of each probe in DMSO (e.g., 1 mM).
-
On the day of the experiment, dilute the stock solutions in PBS to the final working concentration (e.g., 10 µM). Prepare the "activated" form of the probe by adding a saturating concentration of H₂O₂ (e.g., 100 µM) and allowing the reaction to complete (typically 30-60 minutes).
-
-
Sample Preparation:
-
Pipette a small volume (e.g., 10 µL) of the activated probe solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation. Alternatively, use an imaging dish.
-
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter set for the first probe.
-
Set the illumination intensity to a fixed level that will be used for all probes.
-
Adjust the camera settings (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. These settings must remain constant for all subsequent measurements.
-
-
Photobleaching Experiment:
-
Focus on the sample.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds) under continuous illumination.
-
Continue imaging until the fluorescence intensity has decreased to a significant extent (e.g., less than 50% of the initial intensity).
-
Repeat the experiment for each probe, ensuring that the illumination and camera settings are identical. It is also important to acquire data from multiple regions of interest for each probe to ensure reproducibility.
-
4. Data Analysis:
-
For each time-lapse series, measure the mean fluorescence intensity of a region of interest (ROI) in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no probe).
-
Normalize the fluorescence intensity of each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time for each probe.
-
The rate of decay of the fluorescence signal is an indicator of the probe's photostability. A slower decay rate signifies higher photostability. The data can be fitted to an exponential decay function to determine the photobleaching half-life for each probe.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative photostability assessment.
Conclusion
The selection of an appropriate NIR H₂O₂ probe requires careful consideration of its photostability, especially for experiments involving long-term or time-lapse imaging. While many newly developed probes are reported to have "good" photostability, quantitative, comparative data is often lacking. By employing a standardized protocol as outlined in this guide, researchers can make informed decisions based on empirical evidence, ensuring the reliability and accuracy of their experimental results. The continued development of NIR probes with enhanced photostability will be crucial for advancing our understanding of the complex roles of H₂O₂ in biology and disease.
References
- 1. A NIR Dual-Channel Fluorescent Probe for Fluctuations of Intracellular Polarity and H2O2 and Its Applications for the Visualization of Inflammation and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel near-infrared fluorescent probe for H2O2 in alkaline environment and the application for H2O2 imaging in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Near-infrared fluorescence probe for hydrogen peroxide detection: design, synthesis, and application in living systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid-Response and Highly Sensitive Boronate Derivative-Based Fluorescence Probe for Detecting H2O2 in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Hydrogen Peroxide Probes for In Vitro and In Vivo Correlation
The detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), is crucial for understanding its role in various physiological and pathological processes.[1][2] Near-infrared (NIR) fluorescent probes offer significant advantages for this purpose, including deeper tissue penetration and reduced background autofluorescence, making them ideal for in vivo imaging.[3] This guide provides a comparative analysis of several NIR-H₂O₂ probes, focusing on their in vitro and in vivo signal correlation, supported by experimental data and detailed protocols.
Quantitative Performance of NIR-H₂O₂ Probes
The efficacy of an NIR-H₂O₂ probe is determined by several key parameters, including its detection limit, emission wavelength, Stokes shift, and response time. A lower detection limit indicates higher sensitivity, while a longer emission wavelength in the NIR spectrum (700-1700 nm) is preferable for in vivo applications.[4] A large Stokes shift is also desirable to minimize self-quenching and improve signal detection.[5] The following table summarizes the performance of a selection of recently developed NIR-H₂O₂ probes.
| Probe Name | Detection Limit (in vitro) | Emission Wavelength (nm) | Stokes Shift (nm) | Response Time (min) | Key Features |
| Probe 1 (IR-780 based) | 0.14 µM | >700 | Not Specified | Not Specified | Based on the IR-780 hemicyanine skeleton. |
| CSBOH | Not Specified | 720 | Not Specified | Not Specified | Ratiometric probe for H₂O₂ detection in alkaline conditions. |
| BC-B | 0.003 µM | 672 | 122 | ~110 | Exhibits a large Stokes shift and high sensitivity. |
| TMN-H₂O₂ | 76 nM | 660 | 180 | ~40 | Features a large Stokes shift and fast response time. |
| NBO | 0.34 µM | Not Specified | Large | ~45 | Dual-channel probe for H₂O₂ and polarity. |
Signaling Pathway and Experimental Workflow
The detection mechanism of many NIR-H₂O₂ probes involves the H₂O₂-mediated oxidation of a recognition moiety, typically a boronic acid or ester, which in turn modulates the fluorescence properties of a NIR fluorophore. This process allows for the "turn-on" of a fluorescent signal upon interaction with H₂O₂.
The validation of a new NIR-H₂O₂ probe typically involves a series of in vitro and in vivo experiments to establish a correlation between the probe's signal and the presence of H₂O₂. This workflow ensures the probe is both sensitive and specific in a biological context.
References
- 1. A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel near-infrared fluorescent probe for visualization of intracellular hydrogen peroxide [frontiersin.org]
- 3. Development of Highly Efficient Estrogen Receptor β-Targeted Near-Infrared Fluorescence Probes Triggered by Endogenous Hydrogen Peroxide for Diagnostic Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nir-H2O2
The responsible disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. This guide provides essential, step-by-step procedures for the proper disposal of Nir-H2O2, a near-infrared fluorescent probe used for the detection of hydrogen peroxide. Adherence to these protocols is vital for the protection of laboratory personnel and the environment.
Quantitative Data on Hydrogen Peroxide Disposal
Given that this compound is used to detect hydrogen peroxide (H₂O₂), it is imperative to understand the disposal requirements for hydrogen peroxide itself, as waste solutions may contain residual amounts. Disposal methods for hydrogen peroxide are concentration-dependent.
| Concentration | Classification | Disposal Method | Key Precautions |
| ≤ 3% | Non-hazardous (in many jurisdictions) | May often be poured down the drain with copious amounts of cold water.[1] | Always verify with local wastewater treatment guidelines.[1] Flush the drain with water for several minutes before and after disposal.[1] |
| > 8% | Hazardous Waste | Must be disposed of through a certified hazardous waste facility.[1] | Do not dispose of down the drain or in regular trash.[1] Store in a properly labeled, sealed, and vented container away from heat and incompatible materials. |
Experimental Protocol for this compound Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste. This procedure assumes the this compound is in a liquid solution. For unused, solid this compound, it should be treated as chemical waste and disposed of according to institutional guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Labeled hazardous waste container.
-
pH paper or meter.
-
Chemical spill kit.
Procedure:
-
Characterize the Waste:
-
Determine if the this compound waste is mixed with other chemicals.
-
If the waste contains hydrogen peroxide, estimate its final concentration to determine the appropriate disposal route based on the table above.
-
Note: Due to the nature of fluorescent probes, which are often complex organic molecules, it is best practice to treat all this compound waste as hazardous chemical waste, regardless of the perceived concentration of H₂O₂.
-
-
Segregate the Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
In particular, avoid mixing with strong acids, bases, or reactive metals.
-
-
Neutralization (if applicable and approved):
-
For solutions containing significant concentrations of acidic or basic substances, neutralization may be required by your local regulations before disposal. Consult your institution's EHS for specific procedures.
-
-
Containerize the Waste:
-
Transfer the this compound waste into a designated and properly labeled hazardous waste container.
-
The container must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.
-
Ensure the container is labeled with the words "Hazardous Waste" and the full chemical names of the contents, including "this compound" and any other components.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated and away from heat or direct sunlight.
-
-
Arrange for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
